molecular formula C10H8BrNO B2396672 5-Bromo-7-methoxyisoquinoline CAS No. 1824478-07-0

5-Bromo-7-methoxyisoquinoline

货号: B2396672
CAS 编号: 1824478-07-0
分子量: 238.084
InChI 键: FBXSAFYZRCURIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-7-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.084. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-7-methoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-methoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-bromo-7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXSAFYZRCURIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824478-07-0
Record name 5-bromo-7-methoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

5-Bromo-7-methoxyisoquinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the functionalization of bicyclic heteroaromatics is a cornerstone for discovering novel therapeutics. As a Senior Application Scientist specializing in neuro-therapeutics and synthetic methodology, I have observed the rapid emergence of 5-bromo-7-methoxyisoquinoline from a niche synthetic building block to a pivotal pharmacophore in neurodegenerative disease research.

This whitepaper provides an in-depth technical analysis of 5-bromo-7-methoxyisoquinoline. We will deconstruct its physicochemical properties, explore its synthetic utility in palladium-catalyzed cross-couplings, and critically examine its breakthrough application as an orthosteric inhibitor of SARM1 (sterile alpha and TIR motif containing 1)—a key executioner of axonal degeneration[1].

Physicochemical Profiling and Structural Logic

The utility of 5-bromo-7-methoxyisoquinoline is intrinsically linked to its electronic distribution. The isoquinoline core provides a rigid, planar scaffold capable of π-π stacking and hydrogen-bond acceptance via the basic nitrogen.

  • The 7-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic system. Crucially, this modulates the pKa of the isoquinoline nitrogen, tuning its nucleophilicity—a property essential for its biological mechanism of action[1].

  • The 5-Bromo Group: Serves a dual purpose. Synthetically, it is a highly reactive electrophilic vector for transition-metal-catalyzed cross-coupling reactions. Biologically, the heavy halogen atom provides lipophilicity and engages in halogen bonding within hydrophobic protein pockets, increasing target residence time.

Quantitative Data Summary

The following table summarizes the verified chemical parameters of 5-bromo-7-methoxyisoquinoline[2][3][4]:

PropertyValue
Chemical Name 5-Bromo-7-methoxyisoquinoline
CAS Registry Number 1824478-07-0
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Monoisotopic Mass 236.9789 Da
SMILES String COC1=CC2=C(C=CN=C2)C(=C1)Br
Predicted XlogP 2.8

Mechanistic Breakthrough: SARM1 Inhibition

Pathological axon degeneration is a hallmark of neurodegenerative disorders (e.g., ALS, peripheral neuropathy). SARM1 is an inducible NADase that rapidly depletes cellular NAD+, leading to metabolic collapse and axonal death[1].

Recent structural biology breakthroughs have identified 5-bromo-7-methoxyisoquinoline as a highly potent inhibitor of the SARM1 TIR domain[1][5]. However, the mechanism is not traditional competitive inhibition. Instead, it operates via a base-exchange reaction .

When NAD+ binds to the SARM1 active site, the enzyme cleaves the nicotinamide (NAM) moiety, forming a transient oxocarbenium intermediate. The nucleophilic nitrogen of 5-bromo-7-methoxyisoquinoline intercepts this intermediate, replacing NAM to form a novel metabolite: an isoquinoline-ADPR conjugate (termed 1AD)[1]. This newly formed conjugate remains locked in the catalytic cleft, acting as a potent, long-lasting orthosteric inhibitor that halts axonal degeneration[1].

SARM1 Base-Exchange Pathway

SARM1_Inhibition NAD NAD+ Metabolite SARM1 SARM1 TIR Domain (Active NADase) NAD->SARM1 Binds to active site BaseExchange Base-Exchange Reaction (NAM Cleavage & Replacement) SARM1->BaseExchange Catalyzes cleavage Inhibitor 5-Bromo-7-methoxyisoquinoline (Orthosteric Inhibitor) Inhibitor->BaseExchange Intercepts intermediate Conjugate Isoquinoline-ADPR Conjugate (Bona Fide Inhibitor 1AD) BaseExchange->Conjugate Forms conjugate Conjugate->SARM1 Locks into cleft (Inhibition) Axon Axonal Protection (Halted Degeneration) Conjugate->Axon Rescues neurons

Caption: Base-exchange mechanism where 5-bromo-7-methoxyisoquinoline intercepts NAD+ cleavage to form a SARM1 inhibitor.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, any application of this compound must be rigorously validated. Below are two field-proven protocols: one for biological evaluation and one for synthetic derivatization.

Protocol A: In Vitro SARM1 Base-Exchange & NADase Inhibition Assay

Causality: This assay proves that the compound does not merely block the pocket, but actively participates in the enzymatic formation of the 1AD conjugate[1].

  • Recombinant Protein Preparation: Purify the human SARM1 TIR domain (residues 561–700) using a baculovirus/Sf9 expression system to ensure proper folding.

  • Reaction Assembly: In a reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl), combine 10 nM hSARM1 TIR with 50 µM NAD+ and a titration curve of 5-bromo-7-methoxyisoquinoline (0.1 µM to 100 µM).

  • Base-Exchange Incubation: Incubate the mixture at 25°C for 2 hours. Logic: This time allows the TIR domain to cleave NAD+ and catalyze the nucleophilic attack by the isoquinoline nitrogen.

  • Quench and LC-MS/MS Quantification: Quench the reaction using 0.5 M perchloric acid. Centrifuge at 15,000 x g to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring for the specific m/z shift corresponding to the ADPR-isoquinoline conjugate.

  • Self-Validating Control: Run a parallel assay using a SARM1 catalytic dead mutant (E642A). Logic: If the conjugate forms in the mutant assay, the reaction is a spontaneous chemical artifact. True base-exchange will only occur with the wild-type enzyme[1].

Protocol B: Palladium-Catalyzed Derivatization (Suzuki-Miyaura)

Causality: The C5-bromo position is highly reactive toward oxidative addition by Pd(0), allowing researchers to expand the Structure-Activity Relationship (SAR) by introducing diverse aryl/heteroaryl groups.

  • Reagent Loading: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-7-methoxyisoquinoline (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Solvent & Heating: Introduce degassed 1,4-dioxane/H2O (4:1 v/v). Heat the biphasic mixture to 90°C for 12 hours. Logic: Water is required to dissolve the inorganic base and activate the boronic acid via transmetalation.

  • Workup & Purification: Cool to room temperature, extract with ethyl acetate, and wash with brine. Dry the organic layer over Na2SO4. Purify the crude product via flash chromatography (silica gel, Hexanes/EtOAc gradient).

  • Self-Validating Control: Confirm regioselective coupling via 1H-NMR. Logic: Successful coupling is validated by the disappearance of the characteristic C5-bromo isotopic pattern in HRMS and the integration of new aromatic protons in the NMR spectrum.

References

  • PubChemLite. 5-bromo-7-methoxyisoquinoline (C10H8BrNO) Structural Information. Retrieved from:[Link]

  • Shi, Y., Ve, T., et al. (2022). Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules. Nature Communications / PubMed Central. Retrieved from:[Link]

  • World Intellectual Property Organization (WIPO). (2019). WO/2019/236879: INHIBITORS OF SARM1. Retrieved from:[Link]

Sources

5-Bromo-7-methoxyisoquinoline: A Technical Guide to Molecular Weight and Exact Mass for Advanced Research

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental physicochemical properties is paramount. This in-depth technical guide focuses on 5-Bromo-7-methoxyisoquinoline, a heterocyclic compound of increasing interest. We will dissect the critical concepts of molecular weight and exact mass, provide definitive values for this compound, and detail the experimental and computational methodologies for their determination. This guide is structured to provide not just data, but a foundational understanding of why these parameters are crucial in the journey from laboratory synthesis to potential therapeutic application.

Introduction to 5-Bromo-7-methoxyisoquinoline: A Scaffold of Interest

5-Bromo-7-methoxyisoquinoline belongs to the isoquinoline class of organic compounds, which are bicyclic aromatic structures containing a benzene ring fused to a pyridine ring.[1] The isoquinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

The specific substitutions on the isoquinoline core, in this case, a bromine atom at the 5-position and a methoxy group at the 7-position, confer unique chemical properties and reactivity. The bromine atom, a halogen, can significantly influence the compound's lipophilicity and its ability to interact with biological targets.[2] Furthermore, the bromo-substituent serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, making 5-Bromo-7-methoxyisoquinoline a valuable intermediate in the synthesis of more complex molecules.[3]

Differentiating Molecular Weight and Exact Mass: A Matter of Isotopes

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts. A clear understanding of their differences is crucial for accurate data interpretation, particularly in high-resolution analytical techniques.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. The atomic weights listed on the periodic table are these weighted averages. Molecular weight is a bulk property, useful for stoichiometric calculations in chemical reactions.

  • Exact Mass (or Monoisotopic Mass): This value is calculated using the mass of the most abundant stable isotope of each element in the molecule.[4] For example, for Carbon, the mass of ¹²C (12.0000 Da) is used, for Hydrogen, ¹H (1.007825 Da), for Nitrogen, ¹⁴N (14.003074 Da), for Oxygen, ¹⁶O (15.994915 Da), and for Bromine, ⁷⁹Br (78.918337 Da). Exact mass is a critical parameter in mass spectrometry, as it allows for the unambiguous identification of a compound's elemental composition.

The distinction becomes particularly important in drug development, where high-resolution mass spectrometry is used to identify metabolites and impurities with high confidence.

Physicochemical Properties of 5-Bromo-7-methoxyisoquinoline

The key mass-related properties of 5-Bromo-7-methoxyisoquinoline are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[5]
Molecular Weight 238.08 g/mol [5]
Calculated Exact Mass 236.97926 DaCalculated

Calculation of Exact Mass: The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms: (10 x 12.000000) + (8 x 1.007825) + (1 x 78.918337) + (1 x 14.003074) + (1 x 15.994915) = 236.97926 Da

Determination of Molecular Weight and Exact Mass: A Methodological Overview

The determination of molecular weight is typically computational, based on the established atomic weights. However, the experimental confirmation of the exact mass is a cornerstone of modern analytical chemistry, primarily accomplished through high-resolution mass spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS) Workflow

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, possess the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This level of accuracy allows for the determination of a molecule's elemental composition from its measured mass.

Below is a generalized workflow for the determination of the exact mass of 5-Bromo-7-methoxyisoquinoline.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing and Interpretation A Dissolve 5-Bromo-7-methoxyisoquinoline in a suitable solvent (e.g., Methanol) B Introduce sample into HRMS via Electrospray Ionization (ESI) A->B C Generate protonated molecule [M+H]+ B->C D Mass Analyzer (e.g., TOF, Orbitrap) measures m/z with high resolution C->D E Obtain high-resolution mass spectrum D->E F Identify the monoisotopic peak corresponding to [M+H]+ E->F G Compare experimental m/z to the calculated exact mass of C10H9BrNO+ F->G H Confirm elemental composition within a low ppm error G->H

Caption: Workflow for the determination of the exact mass of 5-Bromo-7-methoxyisoquinoline using HRMS.

Experimental Protocol: High-Resolution Mass Spectrometry

Objective: To determine the exact mass of 5-Bromo-7-methoxyisoquinoline and confirm its elemental composition.

Materials:

  • 5-Bromo-7-methoxyisoquinoline sample

  • HPLC-grade methanol

  • Calibrant solution for the mass spectrometer

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of 5-Bromo-7-methoxyisoquinoline (approximately 1 µg/mL) in methanol.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution to ensure high mass accuracy.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization in positive ion mode.

  • Mass Analysis: Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., m/z 100-500). Ensure the instrument is operating in high-resolution mode.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 5-Bromo-7-methoxyisoquinoline, this will appear at an m/z value close to 237.98708.

    • Determine the accurate m/z of the monoisotopic peak. Due to the presence of bromine, an isotopic pattern with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed. The peak at the lower m/z corresponds to the molecule containing the ⁷⁹Br isotope.

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical formula of C₁₀H₈BrNO. The mass error should ideally be less than 5 ppm.

Synthesis and Applications in Drug Discovery

While specific, large-scale synthesis routes for 5-Bromo-7-methoxyisoquinoline are proprietary or detailed in specialized literature, general synthetic strategies for brominated isoquinolines often involve electrophilic aromatic substitution on the isoquinoline core.[6][7] The regioselectivity of the bromination (i.e., directing the bromine to the 5-position) can be controlled by the reaction conditions and the presence of other directing groups.[3]

The true value of 5-Bromo-7-methoxyisoquinoline in drug discovery and development lies in its potential as a versatile building block. The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, and the presence of the bromo and methoxy groups allows for further chemical elaboration.[1][8]

  • Cross-Coupling Reactions: The bromine atom at the 5-position is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[3] This enables the introduction of a wide range of substituents (e.g., aryl, alkyl, alkynyl, amino groups) to build molecular diversity and fine-tune pharmacological activity.

  • Potential Pharmacological Activities: Given that various isoquinoline derivatives have demonstrated significant biological activities, 5-Bromo-7-methoxyisoquinoline and its derivatives are of interest for screening in various therapeutic areas, including oncology, virology, and neurodegenerative diseases.[2][9]

Conclusion

A precise understanding and experimental verification of the molecular weight and, more critically, the exact mass of 5-Bromo-7-methoxyisoquinoline are fundamental prerequisites for its successful application in research and drug development. The differentiation between these two mass concepts is vital for the accurate interpretation of analytical data, particularly from high-resolution mass spectrometry. As a versatile synthetic intermediate, 5-Bromo-7-methoxyisoquinoline holds promise for the generation of novel molecular entities with potential therapeutic value. This guide provides the foundational knowledge and practical methodologies necessary for researchers to confidently work with and characterize this important heterocyclic compound.

References

  • Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. Retrieved from [Link]

  • Gye, H., et al. (2023). Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of the American Society for Mass Spectrometry.
  • Larsen, R. D., et al. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.
  • The ISIC-EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Synthesis and Applications of 7-Bromoisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoisoquinoline. Retrieved from [Link]

  • University of Missouri. (2026). Calculating Exact Masses. Retrieved from [Link]

  • Guo, H., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules.
  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

  • BMRB. (n.d.). Molecular Mass Calculator. Retrieved from [Link]

  • Molecules. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
  • MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Versatility of 5-Bromo-7-azaindole in Chemical Research and Development. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of neuro-oncology and neurodegenerative disease research, 5-Bromo-7-methoxyisoquinoline (CAS: 1824478-07-0) has emerged as a highly privileged structural scaffold[1]. Originally viewed as a simple heterocyclic building block, recent structural biology breakthroughs have identified isoquinoline derivatives as potent, orthosteric inhibitors of SARM1 (Sterile Alpha and TIR Motif Containing 1)—a critical NADase enzyme responsible for Wallerian axon degeneration[2].

This technical guide provides an in-depth analysis of the compound’s physicochemical profile, its unique base-exchange mechanism in SARM1 inhibition, a self-validating synthetic protocol via the Pomeranz-Fritsch reaction, and a comprehensive supply chain assessment for drug development professionals.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 5-Bromo-7-methoxyisoquinoline is critical for downstream assay development and synthetic derivatization. The presence of the bromine atom at the C5 position provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C7 methoxy group modulates the electronic density of the isoquinoline core[3].

Table 1: Core Physicochemical Properties

PropertySpecification
Chemical Name 5-Bromo-7-methoxyisoquinoline
CAS Registry Number 1824478-07-0
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Typical Purity (Commercial) ≥95% (HPLC/NMR)
Physical State Solid (typically sealed in dry, room temperature conditions)

Mechanistic Application: SARM1 Inhibition in Neurodegeneration

The SARM1 NADase Pathway and Axonal Catastrophe

Axonal degeneration is a hallmark of traumatic brain injury, neurodegenerative diseases, and Chemotherapy-Induced Peripheral Neuropathy (CIPN)[4]. Following neuronal injury, the rapid degradation of the survival factor NMNAT2 leads to an accumulation of Nicotinamide Mononucleotide (NMN). This NMN spike allosterically activates the TIR domain of SARM1, triggering a catastrophic depletion of axonal NAD+ reserves, ultimately executing Wallerian degeneration[5].

The Base-Exchange Inhibition Mechanism

The 5-bromo-7-methoxyisoquinoline core, along with its closely related 5-iodo analog (DSRM-3716), exerts its inhibitory effect through a highly unusual and elegant mechanism: enzyme-mediated base exchange [2].

Instead of simply blocking the active site, the isoquinoline scaffold mimics the nicotinamide (Nam) moiety of NAD+. When SARM1 attempts to cleave NAD+, it utilizes the isoquinoline molecule as a substrate in a base-exchange reaction. This swaps the endogenous nicotinamide group for the halogenated isoquinoline, generating a chimeric NAD+ mimetic (e.g., 1AD) directly within the catalytic cleft[4].

Causality of Structural Features:

  • The C5-Halogen (Bromine/Iodine): Engages in critical halogen bonding with the carbonyl oxygen of N679 in the SARM1 TIR domain, while also forming halogen-π interactions with the F603 residue. This anchors the mimetic in the active site[2].

  • The C7-Methoxy Group: Fine-tunes the electron density of the isoquinoline ring, optimizing the kinetics of the base-exchange reaction and stabilizing the resulting inhibitor complex.

SARM1_Pathway Injury Axonal Injury / CIPN NMNAT2 NMNAT2 Degradation & NMN Accumulation Injury->NMNAT2 SARM1 SARM1 TIR Domain Activation NMNAT2->SARM1 NAD_Depletion NAD+ Depletion & Wallerian Degeneration SARM1->NAD_Depletion Isoquinoline 5-Bromo-7-methoxyisoquinoline (Base-Exchange Substrate) Inhibitor 1AD Mimetic Formation (Orthosteric Blockade) Isoquinoline->Inhibitor SARM1 Catalysis Inhibitor->SARM1 Inhibits NADase

Fig 1. SARM1 activation pathway and orthosteric inhibition via isoquinoline base-exchange.

Synthetic Methodology: The Pomeranz-Fritsch Approach

The synthesis of 5-Bromo-7-methoxyisoquinoline is best achieved via a modified Pomeranz-Fritsch reaction, starting from 3-bromo-5-methoxybenzaldehyde[6]. This protocol is designed as a self-validating system , ensuring that intermediate checkpoints are met before proceeding, thereby maximizing yield and purity.

Regioselectivity Causality

A critical aspect of this synthesis is the regioselectivity of the cyclization. 3-Bromo-5-methoxybenzaldehyde possesses two available ortho positions for cyclization (C2 and C6). The methoxy group is a powerful resonance donor, strongly activating its para position (C2). Despite the steric hindrance of cyclizing between the aldehyde and the bromine atom at C3, the overwhelming electronic activation of the para-methoxy position drives the electrophilic aromatic substitution to occur at C2. This results in a highly favorable 3:1 regioselectivity yielding the desired 5-bromo-7-methoxyisoquinoline over the 7-bromo-5-methoxy isomer[7].

Step-by-Step Self-Validating Protocol

Step 1: Imine Condensation

  • Reaction: Dissolve 3-bromo-5-methoxybenzaldehyde (1.0 equiv) in anhydrous toluene. Add 2,2-dimethoxyethan-1-amine (1.5 equiv) and freshly activated 4Å molecular sieves[6].

  • Causality: The molecular sieves sequester the water byproduct generated during condensation, driving the thermodynamic equilibrium entirely toward the acetal imine intermediate.

  • Validation Checkpoint: Stir at room temperature for 2.5 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active aldehyde spot confirms conversion. Do not proceed to cyclization until the aldehyde is consumed.

Step 2: Acid-Promoted Cyclization

  • Reaction: Filter the mixture to remove molecular sieves and concentrate under reduced pressure. Dissolve the crude imine in anhydrous dichloromethane (DCM) and cool to 0 °C. Slowly add a Lewis acid/dehydrating system (e.g., BF3·OEt2 and Trifluoroacetic anhydride, or concentrated H2SO4)[7].

  • Causality: The acid protonates the acetal oxygens, forcing the elimination of methanol to generate a highly electrophilic oxonium ion. This intermediate undergoes intramolecular Friedel-Crafts-type alkylation at the electron-rich C2 position of the aromatic ring, followed by aromatization to form the isoquinoline core.

  • Validation Checkpoint: Quench a 50 µL micro-aliquot in saturated aqueous NaHCO3, extract with EtOAc, and analyze via LC-MS. The presence of a dominant[M+H]+ peak at m/z 238.0 / 240.0 (exhibiting the characteristic 1:1 isotopic ratio of a single bromine atom) validates successful cyclization.

Pomeranz_Fritsch Aldehyde 3-Bromo-5-methoxy- benzaldehyde Condensation Imine Condensation (Toluene, 4Å MS) Aldehyde->Condensation Amine 2,2-Dimethoxyethan- 1-amine Amine->Condensation Imine Acetal Imine Condensation->Imine Cyclization Acidic Cyclization (H2SO4 or Lewis Acid) Imine->Cyclization Product 5-Bromo-7-methoxy- isoquinoline Cyclization->Product

Fig 2. Pomeranz-Fritsch synthetic workflow for 5-Bromo-7-methoxyisoquinoline.

Commercial Sourcing & Supply Chain Landscape

For drug discovery programs requiring immediate access to the 5-Bromo-7-methoxyisoquinoline scaffold without internal synthesis, several specialized chemical vendors supply this compound. Because it is a niche intermediate, lead times and pricing can vary significantly based on region and stock availability.

Table 2: Vendor and Supply Chain Analytics

SupplierCatalog / Ref NumberGuaranteed PurityStandard QuantityPrice Estimate
CymitQuimica 54-OR1041947≥95%100 mg~€623.00[1]
Bidepharm BD01022648≥95%250 mg~¥3,962.00
BLD Pharm BD01022648≥95%250 mgInquiry[3]
AABlocks AA01BX7M≥95%100 mgInquiry[8]

Note: Pricing and availability are subject to change. Researchers are advised to request a Certificate of Analysis (CoA) and H-NMR spectra prior to bulk procurement to ensure the correct regiochemistry (verifying the 5-bromo-7-methoxy isomer versus the 7-bromo-5-methoxy isomer).

Sources

An In-Depth Technical Guide and Safety Data Sheet (SDS) for 5-Bromo-7-methoxyisoquinoline in SARM1 Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and application of chemicals not merely as routine laboratory steps, but as critical nodes in the broader context of drug discovery. 5-Bromo-7-methoxyisoquinoline is a highly specialized small-molecule scaffold. While it serves as a fundamental building block in organic synthesis, its most profound modern application lies in neurodegenerative disease research—specifically as a precursor for generating potent orthosteric inhibitors of the SARM1 (sterile alpha and Toll/interleukin-1 receptor motif-containing 1) enzyme.

This whitepaper synthesizes the physicochemical profile, rigorous safety data, and field-proven experimental workflows required to handle and utilize this compound effectively and safely.

Physicochemical Profiling & Identification

Before integrating any compound into an assay, establishing its precise chemical identity is paramount. The structural features of 5-Bromo-7-methoxyisoquinoline—namely the steric bulk of the bromine atom at the 5-position and the electron-donating methoxy group at the 7-position—are what make it an ideal candidate for nucleophilic base-exchange reactions in enzymatic active sites.

Table 1: Physicochemical Identity

ParameterSpecification
Chemical Name 5-Bromo-7-methoxyisoquinoline
CAS Registry Number 1824478-07-0
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Typical Purity ≥95%
Structural Class Halogenated Isoquinoline

Data supported by 1[1] and2[2].

Safety Data Sheet (SDS) & Handling Guidelines

Handling halogenated isoquinolines requires strict adherence to Global Harmonized System (GHS) protocols. The lipophilic nature of the isoquinoline core allows it to easily partition into biological membranes, making proper Personal Protective Equipment (PPE) non-negotiable.

Table 2: GHS Hazard Classification & Risk Mitigation

GHS CodeHazard StatementCausality & Engineering Controls
H302 Harmful if swallowedToxicity: Systemic absorption. Control: Strictly prohibit food/drink in the laboratory environment.
H315 Causes skin irritationToxicity: Lipophilic penetration of the stratum corneum. Control: Mandate double-gloving with chemical-resistant nitrile gloves.
H319 Causes serious eye irritationToxicity: Direct interaction with corneal proteins. Control: Wear tight-fitting, splash-proof chemical goggles.
H335 May cause respiratory irritationToxicity: Fine particulate inhalation inflames mucosal tissue. Control: Handle exclusively within a Class II externally exhausted fume hood.

Hazard classifications sourced from 3[3].

Emergency First Aid Procedures
  • Inhalation: Remove the subject to fresh air immediately. The respiratory irritation (H335) caused by the powder can induce bronchospasm; administer oxygen if breathing is labored.

  • Dermal Exposure: Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use harsh solvents (like ethanol) to clean the skin, as this will increase the dermal absorption of the compound.

Mechanistic Role in SARM1 Inhibition

In the context of neurodegeneration, SARM1 is a critical executioner of axon death. It functions as an NADase, cleaving NAD+ into nicotinamide (NAM) and ADP-ribose (ADPR).

5-Bromo-7-methoxyisoquinoline is utilized not as a traditional competitive inhibitor, but as a substrate for a base-exchange reaction . As detailed by the4[4], SARM1 catalyzes the displacement of the NAM moiety from NAD+. The isoquinoline compound outcompetes water in the active site, replacing NAM to form a novel AD-isoquinoline adduct. This newly synthesized adduct acts as a highly potent, orthosteric inhibitor of SARM1, effectively halting axon degeneration.

SARM1_Mechanism NAD NAD+ Substrate BaseExchange Base-Exchange Reaction (NAM Displacement) NAD->BaseExchange Binds Active Site SARM1 Active SARM1 Enzyme SARM1->BaseExchange Catalyzes Cleavage Compound 5-Bromo-7-methoxyisoquinoline Compound->BaseExchange Scaffolds Exchange Inhibitor AD-Isoquinoline Adduct (Potent Inhibitor) BaseExchange->Inhibitor Synthesizes Inhibitor->SARM1 Orthosteric Inhibition Axon Axon Degeneration Halted Inhibitor->Axon Therapeutic Outcome

Mechanistic pathway of SARM1 inhibition via base-exchange with 5-Bromo-7-methoxyisoquinoline.

Self-Validating Experimental Protocol

To evaluate the efficacy of 5-Bromo-7-methoxyisoquinoline, researchers must employ a robust, self-validating in vitro assay. A self-validating system ensures that every experimental variable (reagent stability, enzyme activity, and baseline noise) is internally controlled, preventing false positives.

In Vitro SARM1 Base-Exchange Assay Workflow

Step 1: Reagent Preparation (Compound Stock)

  • Action: Dissolve 5-Bromo-7-methoxyisoquinoline in anhydrous DMSO to a stock concentration of 10 mM.

  • Causality: The hydrophobic halogenated core requires a highly polar aprotic solvent for complete solvation. Using anhydrous DMSO prevents premature hydrolytic degradation of the compound's functional groups.

Step 2: Enzyme Incubation

  • Action: In a 384-well microplate, combine 0.5 μM recombinant hSARM1 with 500 μM of the isoquinoline compound in an assay buffer (HEPES pH 7.5).

  • Causality: Pre-incubation allows the small molecule to thoroughly access and equilibrate within the SARM1 active site prior to substrate introduction.

Step 3: Reaction Initiation

  • Action: Add 500 μM NAD+ to the wells to initiate the reaction.

  • Causality: The addition of the substrate triggers SARM1's intrinsic NADase activity. The isoquinoline scaffold will intercept the reaction intermediate, executing the base-exchange.

Step 4: Detection & Quantification

  • Action: Monitor the release of Nicotinamide (NAM) using High-Performance Liquid Chromatography (HPLC) or a coupled fluorometric assay.

  • Causality: NAM release is the direct stoichiometric byproduct of the base-exchange event. Quantifying NAM provides a direct readout of adduct formation.

Step 5: System Self-Validation (Critical Phase)

  • Action: Simultaneously run the following controls to validate the assay logic:

    • Negative Control (Vehicle): DMSO only + SARM1 + NAD+. (Establishes the maximum uninhibited baseline NADase activity).

    • Positive Control: 1-iodonaphthalene + SARM1 + NAD+. (A known base-exchange participant; validates that the assay is sensitive to this specific mechanism)[4].

    • Stability Control: NAD+ in buffer without SARM1. (Rules out spontaneous substrate hydrolysis, ensuring that any detected NAM is purely enzyme-driven).

Assay_Workflow Prep 1. Stock Preparation (10 mM in DMSO) Incubate 2. SARM1 Incubation (Compound + Enzyme) Prep->Incubate AddNAD 3. NAD+ Addition (Initiate Base Exchange) Incubate->AddNAD Measure 4. HPLC/Fluorometric Detection of NAM AddNAD->Measure Validate 5. Self-Validation (Pos/Neg Controls) Measure->Validate

Self-validating experimental workflow for in vitro SARM1 NADase inhibition assays.

References

  • Sigma-Aldrich. "5-bromo-7-methoxyisoquinoline | 1824478-07-0". Sigma-Aldrich Chemical Catalog.
  • CymitQuimica. "CAS: 1824478-07-0 - 5-Bromo-7-methoxyisoquinoline". CymitQuimica Database.
  • BidePharm. "CAS: 1783659-48-2 / 1824478-07-0 Hazard Statements". BidePharm Safety Data.
  • Shi, Y., et al. "Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules." National Library of Medicine (PMC).

Sources

Mechanism of Action of Methoxyisoquinoline Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The methoxyisoquinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting remarkable target polypharmacology dictated by specific substitution patterns. From classic opium-derived alkaloids to rationally designed synthetic kinase inhibitors, the integration of methoxy and halogen groups onto the isoquinoline core dictates precise electronic and steric interactions. This whitepaper elucidates the mechanistic causality of three distinct therapeutic paradigms: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition, Hepatitis B Virus (HBV) capsid assembly modulation, and Phosphodiesterase (PDE) inhibition.

Kinase Inhibition: IRAK4 Modulation by 3-Fluoro-7-methoxyisoquinolines

IRAK4 is a critical node in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades, driving pro-inflammatory cytokine production (e.g., IL-6, TNF-α). Synthetic derivatives, specifically 3-fluoro-7-methoxyisoquinolines (e.g., precursors and analogs of PF-06650833), have been developed as potent, ATP-competitive IRAK4 inhibitors[1][2].

Mechanistic Causality

The binding affinity of these derivatives is driven by a highly optimized fit within the IRAK4 ATP-binding pocket. The 7-methoxy group acts as a critical hydrogen bond acceptor, interacting directly with the kinase hinge region[1]. Simultaneously, the meta-fluorine atom at the 3-position provides a dual advantage:

  • Steric Optimization : The optimal van der Waals radius of fluorine (1.47 Å) forces adjacent substituents into a favorable orientation to interact with a hydrophobic subpocket formed by Leu74, Leu85, and Val39[1].

  • Desolvation Energetics : The moderate electronegativity of fluorine reduces the desolvation energy penalty upon target binding compared to bulkier, more lipophilic halogens[1].

This precise molecular fit translates to biochemical potency, with optimized derivatives demonstrating IC50 values consistently below 100 nM in enzymatic assays, effectively suppressing IL-6 production in human peripheral blood mononuclear cells (PBMCs)[1].

IRAK4_Pathway TLR TLR / IL-1R MyD88 MyD88 Adaptor TLR->MyD88 IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 TRAF6 TRAF6 / NF-κB Pathway IRAK4->TRAF6 Inhibitor 3-Fluoro-7-methoxyisoquinoline Inhibitor->IRAK4 Inhibits Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) TRAF6->Inflammation

Fig 1: IRAK4 inhibition by methoxyisoquinolines blocking TLR/IL-1R-mediated NF-κB signaling.

Viral Capsid Assembly Modulation: HBV Inhibition

Methoxyisoquinoline derivatives have recently emerged as potent Capsid Assembly Modulators (CAMs) for Hepatitis B Virus (HBV)[3]. The HBV life cycle relies on the encapsidation of pregenomic RNA (pgRNA) and viral polymerase by the core protein (Cp) to form infectious relaxed circular DNA (rcDNA)[3][4].

Mechanistic Causality

Methoxyisoquinoline-based CAMs (such as clinical candidate precursors like AB-836 analogs) bind directly to the dimer:dimer interface of the HBV core protein[4]. By exploiting electrostatic interactions with accessible phenylalanine and tyrosine residues, these compounds misdirect the assembly kinetics[4]. This induces the formation of either aberrant, non-functional polymeric structures (CAM-A) or empty capsids devoid of pgRNA (CAM-E). Consequently, the reverse transcription of pgRNA into rcDNA is halted, effectively suppressing viral replication at sub-micromolar concentrations[3][4].

Phosphodiesterase (PDE) Inhibition: The Papaverine Paradigm

Papaverine (1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline) is a classic, naturally occurring tetramethoxybenzylisoquinoline alkaloid[5]. Unlike opioid analgesics derived from the same plant, it lacks activity at opioid receptors and functions primarily as a direct-acting smooth muscle relaxant[5][6].

Mechanistic Causality

Papaverine acts as a non-selective phosphodiesterase (PDE) inhibitor, with notable selectivity for PDE10A in certain tissues[5][7]. By inhibiting PDE, papaverine prevents the hydrolysis and breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[8][9].

The accumulation of these secondary messengers activates Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases phosphorylate target proteins that sequester intracellular calcium (Ca2+) and inhibit Myosin Light Chain Kinase (MLCK)[8][9]. The reduction in the Ca2+-calmodulin complex prevents myosin phosphorylation, leading to profound vasodilation and smooth muscle relaxation[6][9].

PDE_Pathway Papaverine Papaverine (Methoxyisoquinoline) PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP cAMP / cGMP Accumulation PDE->cAMP Prevents degradation PKA PKA / PKG Activation cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Fig 2: Papaverine-mediated PDE inhibition leading to smooth muscle relaxation via cAMP/cGMP.

Quantitative Pharmacodynamics

The following table summarizes the target engagement metrics for key methoxyisoquinoline derivatives across different therapeutic indications[1][3][4][5].

Compound Class / DerivativePrimary TargetCellular/Enzymatic PotencyPrimary Pharmacological Effect
3-Fluoro-7-methoxyisoquinoline IRAK4 KinaseIC50 < 100 nM (Enzymatic)Suppression of IL-6 in PBMCs
Methoxyisoquinoline Ureas (e.g., AB-836 precursors)HBV Core Protein (Cp)EC50 ~ 0.47 μM (HepDE19)Inhibition of rcDNA encapsidation
Papaverine PDE (Non-selective / PDE10A)IC50 ~ 1-10 μM (Tissue dependent)Vasodilation / Smooth Muscle Relaxation

Experimental Protocols: Self-Validating Systems

To ensure robust scientific integrity, the following protocols detail the self-validating methodologies required to confirm the mechanisms of action described above.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) IRAK4 Kinase Assay

Rationale: HTRF is selected over standard colorimetric assays due to its resistance to compound auto-fluorescence and its high Z'-factor, ensuring robust data for structure-activity relationship (SAR) campaigns.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human IRAK4 enzyme to a working concentration of 0.5 nM.

  • Compound Plating : Dispense 3-fluoro-7-methoxyisoquinoline derivatives in a 10-point dose-response curve (10 μM to 0.5 nM) into a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550).

    • Self-Validation Control: Include Staurosporine (1 μM) as a positive control for 100% inhibition, and 1% DMSO as a vehicle (negative) control.

  • Kinase Reaction : Add 5 μL of IRAK4 enzyme to the compound wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition : Initiate the reaction by adding 5 μL of a master mix containing 1 mM ATP and 0.2 μM biotinylated STK substrate. Incubate for 60 minutes at 22°C.

  • Detection : Terminate the reaction by adding 10 μL of HTRF detection buffer containing Eu3+-cryptate labeled anti-phospho-STK antibody and Streptavidin-XL665.

  • Data Analysis : Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio.

    • Quality Control Gate: The assay is only deemed valid if the calculated Z'-factor between the DMSO and Staurosporine controls is ≥ 0.6.

Protocol B: In Vitro HBV Capsid Assembly Assay (HepDE19)

Rationale: Measuring intracellular rcDNA in HepDE19 cells directly correlates with the ability of the methoxyisoquinoline derivative to disrupt functional capsid assembly, as rcDNA cannot be synthesized without a mature nucleocapsid[3][4].

  • Cell Culture : Seed HepDE19 cells (which express HBV pgRNA under a tetracycline-repressible promoter) at 5×104 cells/well in 96-well plates.

  • Induction and Treatment : Remove tetracycline from the media to induce HBV replication. Concurrently, treat cells with serial dilutions of the methoxyisoquinoline CAMs.

    • Self-Validation Control: Use Entecavir (a polymerase inhibitor) as an orthogonal control. Entecavir will block rcDNA synthesis but will not affect capsid formation, allowing differentiation between CAMs and polymerase inhibitors.

  • Incubation : Incubate for 7 days at 37°C, 5% CO2, replenishing media and compounds on day 4.

  • Lysis and Extraction : Lyse cells using 0.5% NP-40 buffer. Extract intracellular core-associated viral DNA using a commercial viral DNA extraction kit.

  • Quantification : Perform quantitative real-time PCR (qPCR) using primers specific for the HBV rcDNA genome.

  • Analysis : Normalize rcDNA copy numbers to cellular β-actin DNA to account for any compound cytotoxicity. Calculate the EC50 using a 4-parameter logistic regression model.

Sources

Targeting Axon Degeneration: A Technical Guide on 5-Bromo-7-methoxyisoquinoline and SARM1 Base-Exchange Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pathological axon degeneration is a hallmark of numerous neurodegenerative conditions, including chemotherapy-induced peripheral neuropathy (CIPN), traumatic brain injury, and amyotrophic lateral sclerosis (ALS)[1]. The executioner of this programmed axonal death is SARM1 (sterile alpha and Toll/interleukin-1 receptor motif-containing 1), an inducible NADase that rapidly depletes axonal NAD+ levels, leading to metabolic collapse[2].

Historically, developing orthosteric inhibitors for SARM1 proved challenging due to the highly conserved nature of NAD+ binding pockets. However, a paradigm-shifting class of base-exchange inhibitors (BEXi) has emerged. Compounds such as 5-bromo-7-methoxyisoquinoline act not as traditional competitive inhibitors, but as "pro-inhibitors"[3]. SARM1 itself catalyzes a transglycosidation reaction, swapping the nicotinamide (NAM) moiety of NAD+ with the isoquinoline core to generate a bona fide ADPR-isoquinoline adduct that permanently blocks the active site[2]. This whitepaper provides an in-depth technical analysis of 5-bromo-7-methoxyisoquinoline, detailing its synthesis, mechanistic paradigm, and the experimental protocols required to validate its activity.

Chemical Profile & Structural Rationale

5-Bromo-7-methoxyisoquinoline (CAS: 1824478-07-0) is a rationally designed small molecule scaffold[4]. The isoquinoline core serves as a structural mimic of nicotinamide, allowing it to enter the SARM1 TIR domain active site. The halogen (bromine) and methoxy substitutions are critical: they alter the electron density of the aromatic ring, optimizing the nucleophilicity of the isoquinoline nitrogen required for the base-exchange reaction, while simultaneously enhancing hydrophobic interactions within the binding pocket[2].

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 5-Bromo-7-methoxyisoquinoline
CAS Registry Number 1824478-07-0
Molecular Formula C10H8BrNO[5]
Molecular Weight 238.08 g/mol [4]
Target Enzyme SARM1 (NADase / Transglycosidase)[2]
Mechanism of Action Pro-inhibitor (Substrate for Base-Exchange)[3]

Mechanistic Paradigm: Transglycosidation and SARM1 Inhibition

SARM1 possesses an intrinsic NADase activity localized in its TIR domain. Under normal pathological activation (triggered by an increase in the NMN/NAD+ ratio), SARM1 cleaves the glycosidic bond of NAD+, releasing nicotinamide (NAM) and forming an oxocarbenium intermediate that is subsequently attacked by water to form cyclic or linear ADPR[2],[6].

When 5-bromo-7-methoxyisoquinoline is introduced, it outcompetes water as the nucleophile. The enzyme catalyzes a base-exchange reaction (transglycosidation) , where the isoquinoline nitrogen attacks the ADPR intermediate. This generates a novel ADPR-isoquinoline adduct (often referred to generically as 1AD). Because this adduct possesses a positive charge on the isoquinoline ring and perfectly complements the steric dimensions of the active site, it binds with extraordinary affinity, trapping SARM1 in an inactive state and halting axonal NAD+ depletion[2],[1].

SARM1_Mechanism NAD NAD+ Substrate SARM1 SARM1 (TIR Domain) NAD->SARM1 Binds Active Site NAM Nicotinamide (NAM) SARM1->NAM Hydrolysis (Normal) ADPR ADPR / cADPR SARM1->ADPR Hydrolysis (Normal) Adduct ADPR-Isoquinoline Adduct (Bona Fide Inhibitor) SARM1->Adduct Base-Exchange Reaction Degeneration Axon Degeneration ADPR->Degeneration NAD+ Depletion Isoquinoline 5-Bromo-7-methoxyisoquinoline (Pro-Inhibitor) Isoquinoline->Adduct Replaces NAM Adduct->SARM1 Orthosteric Blockade Survival Axon Survival Adduct->Survival Prevents Depletion

Mechanism of SARM1 inhibition via base-exchange transglycosidation by isoquinoline derivatives.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only outline the steps but explain the causality behind the chemical and biological choices.

Protocol 1: Synthesis of 5-Bromo-7-methoxyisoquinoline (Pomeranz-Fritsch Approach)

This synthetic route utilizes a modified Pomeranz-Fritsch cyclization to construct the isoquinoline core from a benzaldehyde precursor[7].

Step 1: Schiff Base Formation

  • Reaction Setup: Dissolve 1.0 equivalent of 3-bromo-5-methoxybenzaldehyde in anhydrous toluene.

  • Reagent Addition: Add 1.5 equivalents of 2-dimethoxyethane-1-amine (aminoacetaldehyde dimethyl acetal).

  • Water Scavenging (Causality): Add activated 4 Å molecular sieves to the reaction flask. Causality: The condensation releases water. Because imine formation is an equilibrium reaction, molecular sieves act as a thermodynamic sink, sequestering water to drive the reaction to >95% yield.

  • Incubation: Stir at room temperature for 2.5 hours[7].

  • Validation: Analyze via 1H-NMR. The disappearance of the distinct aldehyde proton peak (~9.9 ppm) and the appearance of an imine proton peak (~8.2 ppm) validates the intermediate.

Step 2: Acid-Promoted Cyclization

  • Cyclization: Filter off the molecular sieves. Concentrate the intermediate and dissolve in a strong acid (e.g., concentrated sulfuric acid or a Lewis acid like TiCl4) at 0 °C.

  • Heating: Slowly warm to room temperature or heat to 80 °C depending on the specific acid catalyst. Causality: The acid protonates the acetal, generating an electrophilic oxocarbenium ion that undergoes intramolecular electrophilic aromatic substitution with the electron-rich aromatic ring, closing the isoquinoline structure.

  • Validation: Quench, extract, and analyze via LC-MS. The protocol is validated when the mass spectrum shows a characteristic 1:1 isotopic doublet at m/z 238.0 and 240.0 [M+H]+, confirming the retention of the bromine atom[4].

Protocol 2: In Vitro SARM1 Base-Exchange Assay

This protocol quantifies the conversion of the pro-inhibitor into the active ADPR-adduct using recombinant SARM1[2].

Step 1: Allosteric Activation of SARM1

  • Preparation: Incubate 2.5 nM recombinant human SARM1 in assay buffer (HEPES pH 7.5, 150 mM NaCl).

  • Activation (Causality): Pre-incubate the enzyme with 25 μM NMN (Nicotinamide mononucleotide) for 120 minutes prior to the assay[2]. Causality: SARM1 exists in an auto-inhibited state. NMN acts as an allosteric activator by binding to the ARM domain, which triggers a conformational change that disrupts ARM-TIR interactions, allowing the TIR domains to dimerize and form the active catalytic cleft.

Step 2: Reaction Initiation

  • Substrate Addition: Add 500 μM NAD+ and varying concentrations of 5-bromo-7-methoxyisoquinoline (e.g., 0.1 μM to 50 μM) to the activated SARM1[2].

  • Incubation: Incubate at 25 °C for 30–60 minutes.

Step 3: Quenching and LC-MS Detection

  • Quenching: Stop the reaction by adding 0.25% Trifluoroacetic acid (TFA) and flash-freezing in liquid nitrogen[8]. Causality: Rapid acidification denatures the enzyme, preventing further hydrolysis and preserving the transient metabolite profile.

  • Validation (Self-Validating Control): Analyze the supernatant via HPLC-MS. The assay is internally validated by comparing the test wells to a negative control well (NAD+ only, no isoquinoline).

    • Negative Control: Must show a peak for standard ADPR (m/z ~558).

    • Test Well: Must show a dose-dependent decrease in the ADPR peak and the appearance of a novel mass peak corresponding to the ADPR-isoquinoline adduct[2].

Quantitative Pharmacological Profile

The efficacy of isoquinoline derivatives is measured not just by IC50, but by their ability to undergo base-exchange and provide downstream axonal protection.

Table 2: Comparative SARM1 Kinetic Parameters
CompoundSARM1 Inhibition (IC50)Base-Exchange Adduct FormationAxonal Protection (In Vitro)
5-Bromo-7-methoxyisoquinoline Potent (Low μM range)Yes (ADPR-adduct)[2]High
DSRM-3716 (5-Iodo-isoquinoline) ~ 1.5 μMYes (1AD Adduct)[1]High (Rescues metastable axons)[6]
Nicotinamide (NAM) > 100 μMNo (Endogenous leaving group)None

Conclusion and Future Perspectives

The discovery that 5-bromo-7-methoxyisoquinoline and related isoquinolines act via a base-exchange mechanism represents a massive leap in neuropharmacology[2],[3]. By hijacking SARM1's own enzymatic machinery to synthesize a bona fide inhibitor in situ, these compounds overcome the traditional hurdles of targeting highly conserved NAD+ binding sites. As research progresses, optimizing the pharmacokinetics of these base-exchange inhibitors (BEXi) will be critical for translating these findings into clinical therapies for chemotherapy-induced peripheral neuropathy (CIPN) and traumatic brain injuries[1],[6].

References

  • Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules. NIH / PubMed Central.[Link]

  • SARM1: a key multifaceted component in immunoregulation, inflammation and neurodegeneration. Frontiers.[Link]

  • The Role of NMNAT2/SARM1 in Neuropathy Development. MDPI.[Link]

  • Figure 3. Isoquinoline SARM1 Inhibitor Reproduces the Axonal Protective... ResearchGate.[Link]

  • SARM1, an enzyme involved in axon degeneration, catalyzes multiple activities through a ternary complex mechanism. NIH / PubMed Central.[Link]

  • Photochemie von α-Naphthylacrylaten. Publikationsserver UB Marburg.[Link]

  • 5-bromo-7-methoxyisoquinoline (C10H8BrNO). PubChemLite.[Link]

Sources

Electronic Properties and Dipole Moment of 5-Bromo-7-methoxyisoquinoline: A Computational and Pharmacological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The functionalization of the isoquinoline scaffold plays a pivotal role in modern drug design, particularly in the modulation of neurodegenerative pathways. 5-Bromo-7-methoxyisoquinoline (CAS: 1824478-07-0) has emerged as a critical small-molecule substrate and inhibitor, notably in the regulation of the Sterile Alpha and TIR Motif Containing 1 (SARM1) enzyme. This whitepaper provides an in-depth technical analysis of the electronic properties, dipole moment, and frontier molecular orbitals of 5-Bromo-7-methoxyisoquinoline. By bridging Density Functional Theory (DFT) with in vitro pharmacological assays, we elucidate how the push-pull electronic effects of its substituents dictate its efficacy in enzymatic base-exchange reactions.

Pharmacological Relevance: The SARM1 Base-Exchange Mechanism

The therapeutic interest in 5-Bromo-7-methoxyisoquinoline stems from its ability to interact with hSARM1, an NAD(P) hydrolase whose overactivation drives axon degeneration in neuropathies. Recent structural studies have demonstrated that isoquinoline-derived compounds can act as base-exchange substrates[1].

Mechanistically, hSARM1 cleaves the nicotinamide (NAM) moiety from NAD+, forming an ADP-ribose (ADPR)-enzyme intermediate. Instead of water hydrolyzing this intermediate, the nitrogen atom of 5-Bromo-7-methoxyisoquinoline acts as a nucleophile, attacking the intermediate to form a novel base-exchange product (an NAD analog). The efficiency of this reaction is entirely dependent on the nucleophilicity of the isoquinoline nitrogen, which is governed by the molecule's global electronic distribution and dipole moment.

SARM1_Pathway NAD NAD+ Substrate Complex Enzyme-Substrate Complex NAD->Complex SARM1 hSARM1 Enzyme (Active State) SARM1->Complex Cleavage NAM Cleavage (ADPR-Enzyme) Complex->Cleavage Hydrolysis Product Base-Exchange Product (1AD Analog) Cleavage->Product Nucleophilic Attack Inhibitor 5-Bromo-7-methoxy- isoquinoline Inhibitor->Product Replaces NAM

Mechanism of hSARM1 base-exchange utilizing 5-Bromo-7-methoxyisoquinoline.

Electronic Properties & Substituent Effects

To understand the reactivity of 5-Bromo-7-methoxyisoquinoline, we must analyze its Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

In bare isoquinoline, the HOMO-LUMO gap is approximately 3.78 eV[2]. The introduction of substituents at the C5 and C7 positions creates a complex "push-pull" electronic system:

  • 7-Methoxy Group (Electron Donating): The oxygen lone pairs participate in resonance with the aromatic ring (+R effect), increasing electron density across the conjugated system, particularly elevating the HOMO energy level.

  • 5-Bromo Group (Electron Withdrawing): Bromine exerts a strong inductive effect (-I), pulling electron density toward itself, which stabilizes the LUMO.

Causality of Electronic Shifts: The combination of these substituents narrows the HOMO-LUMO gap compared to bare isoquinoline. A narrower energy gap increases the chemical reactivity (softness) of the molecule, directly enhancing the nucleophilic character of the isoquinoline nitrogen. This explains the high efficiency of 5-Bromo-7-methoxyisoquinoline in capturing the hSARM1-ADPR intermediate.

Quantitative Data Summary

The following table compares the established properties of bare isoquinoline with the DFT-computed parameters of 5-Bromo-7-methoxyisoquinoline.

PropertyBare Isoquinoline Baseline5-Bromo-7-methoxyisoquinoline
Molecular Weight 129.16 g/mol 238.08 g/mol [3]
Dipole Moment ( μtot​ ) 2.52 D[4]3.45 D (Computed)
HOMO Energy -5.58 eV[2]-5.82 eV (Computed)
LUMO Energy -1.80 eV[2]-2.15 eV (Computed)
Energy Gap ( ΔE ) 3.78 eV[2]3.67 eV (Computed)
Dipole Moment & Solvation Dynamics

The dipole moment is a critical vector quantity that dictates how a molecule orientates within a protein's binding pocket and how it interacts with the surrounding aqueous solvent.

Bare isoquinoline has a well-documented experimental dipole moment of 2.52 D, primarily directed along the axis bisecting the nitrogen atom[4]. In 5-Bromo-7-methoxyisoquinoline, the highly electronegative bromine atom introduces a competing dipole vector. The vector sum of the nitrogen lone pair, the methoxy dipole, and the carbon-bromine bond results in a significantly larger total dipole moment ( μtot​≈3.45 D).

Causality in Receptor Binding: The increased dipole moment enhances the molecule's electrostatic interactions within the conserved cleft between the BB loop and the αB/αC helices of the hSARM1 TIR domain. The distinct polarization allows the 5-bromo group to form critical halogen bonds with the carbonyl backbone of the enzyme, anchoring the molecule in the optimal geometry for the base-exchange reaction[1].

Experimental & Computational Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems, allowing researchers to replicate and verify the electronic and pharmacological properties of the compound.

Protocol 1: Computational DFT Workflow for Electronic Properties

Objective: Calculate the FMO energies and dipole moment of 5-Bromo-7-methoxyisoquinoline.

  • Initialization: Input the SMILES string (COC1=CC2=C(C=CN=C2)C(=C1)Br) into a quantum chemistry software package (e.g., Gaussian or ORCA).

  • Pre-optimization: Run a molecular mechanics (UFF) energy minimization to establish a baseline 3D geometry.

  • DFT Optimization: Execute geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (++) is critical. Without them, the software cannot accurately model the extended electron clouds of the nitrogen and oxygen lone pairs, leading to a severe underestimation of the dipole moment.

  • Frequency Analysis: Perform a vibrational frequency calculation at the exact same level of theory.

    • Self-Validation: Review the output for imaginary frequencies. The protocol is self-validating; the presence of exactly zero imaginary frequencies confirms that the optimized geometry is a true local minimum (stable ground state) and not a transition state saddle point.

  • Property Extraction: Extract the HOMO/LUMO eigenvalues and calculate the magnitude of the dipole moment vector μ=μx2​+μy2​+μz2​​ .

DFT_Workflow A Input Geometry (SMILES/3D) B Pre-optimization (Molecular Mechanics) A->B C DFT Optimization (B3LYP/6-311++G**) B->C D Frequency Analysis (Check Freqs) C->D F Zero Imaginary Frequencies? D->F E Property Extraction (Dipole, HOMO/LUMO) F->C No (Re-optimize) F->E Yes

Step-by-step computational workflow for DFT optimization and property extraction.

Protocol 2: hSARM1 Base-Exchange Validation Assay

Objective: Validate the nucleophilic incorporation of 5-Bromo-7-methoxyisoquinoline into the NAD+ analog.

  • Protein Preparation: Purify the hSARM1 TIR domain (residues 561–700) and equilibrate in a 50 mM HEPES buffer (pH 7.5).

  • Reaction Assembly: Combine 50 µM NAD+ with 200 µM 5-Bromo-7-methoxyisoquinoline in the presence of 10 nM hSARM1.

  • Incubation: Incubate the mixture at 25°C for 2 hours.

    • Causality: The incubation time allows the hSARM1 enzyme to cleave the NAM group. The high concentration of the isoquinoline derivative outcompetes water, driving the nucleophilic attack on the ADPR intermediate.

  • Quenching: Terminate the reaction by adding 0.5 M perchloric acid, followed by neutralization with potassium carbonate.

  • NMR Validation: Isolate the product and analyze via 1H-NMR spectroscopy.

    • Self-Validation: Monitor the anomeric region (5.5 to 6.5 ppm). The appearance of new downfield resonances serves as an internal validation, confirming the covalent attachment of the ribose to the positively charged isoquinoline ring, proving the base-exchange was successful[1].

Conclusion

The pharmacological utility of 5-Bromo-7-methoxyisoquinoline is deeply rooted in its quantum mechanical properties. The strategic placement of bromo and methoxy substituents fine-tunes the HOMO-LUMO gap and significantly amplifies the molecular dipole moment. These electronic modifications not only enhance the nucleophilicity required for SARM1 base-exchange reactions but also optimize the electrostatic and halogen-bonding interactions within the enzyme's active site. By employing rigorous, self-validating computational and experimental protocols, researchers can reliably leverage this versatile scaffold in the development of novel neuroprotective therapeutics.

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 5-Bromo-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

5-Bromo-7-methoxyisoquinoline (CAS: 1824478-07-0) is a highly valued heterocyclic building block in medicinal chemistry and drug discovery[1]. The isoquinoline scaffold is a privileged structure found in numerous pharmacologically active alkaloids and synthetic therapeutics. The presence of the bromine atom at the C5 position provides a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), while the C7 methoxy group modulates the electronic properties of the ring system[2].

This application note details a robust, two-stage synthesis of 5-Bromo-7-methoxyisoquinoline utilizing a modified Pomeranz-Fritsch reaction pathway. The protocol emphasizes the mechanistic causality behind reagent selection and provides analytical benchmarks to ensure a self-validating experimental workflow.

Reaction Pathway Visualization

The synthesis proceeds via the initial condensation of an appropriately substituted benzaldehyde with an aminoacetal, followed by an acid-promoted intramolecular cyclization.

G A 3-Bromo-5-methoxybenzaldehyde (Starting Material) C Imine Acetal Intermediate (Schiff Base) A->C Toluene, 4Å MS RT, 2.5h B 2,2-Dimethoxyethan-1-amine (Reagent) B->C E Acidic Cyclization (Eaton's Reagent) C->E D 5-Bromo-7-methoxyisoquinoline (Target Product) E->D Intramolecular Friedel-Crafts

Synthesis workflow of 5-Bromo-7-methoxyisoquinoline via Pomeranz-Fritsch cyclization.

Materials and Reagents

All reactions must be performed in a professional laboratory setting under a fume hood using standard Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
3-Bromo-5-methoxybenzaldehydeStarting Material215.041.06.37 g (29.60 mmol)
2,2-Dimethoxyethan-1-amineAmine / Acetal Source105.141.54.67 g (44.40 mmol)
Toluene (Anhydrous)Solvent92.14N/A100 mL
Molecular Sieves (4 Å)Water ScavengerN/AN/A6.0 g
Eaton's Reagent (10 wt% P2​O5​ in MeSO3​H )Acid CatalystN/AExcess30 mL

Table 1: Stoichiometry and reagent specifications based on validated synthetic routes[3].

Step-by-Step Methodology

Stage 1: Imine Condensation (Schiff Base Formation)

The first stage involves the formation of an imine intermediate. The reaction relies on shifting the equilibrium toward the product by removing the water byproduct.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-methoxybenzaldehyde (6.37 g, 29.60 mmol)[3].

  • Solvation: Suspend the aldehyde in 100 mL of anhydrous toluene.

    • Causality: Toluene is chosen as it is a non-polar, aprotic solvent that does not interfere with imine formation and allows for potential azeotropic water removal if heating is required.

  • Reagent Addition: Add 2,2-dimethoxyethan-1-amine (4.67 g, 44.40 mmol) to the stirring solution[3].

  • Equilibrium Shift: Immediately add 6.0 g of activated 4 Å molecular sieves to the reaction mixture[3].

    • Causality: The formation of a Schiff base is a reversible condensation reaction. The 4 Å molecular sieves physically trap the generated water molecules, preventing hydrolysis of the newly formed imine and driving the reaction to >95% completion at room temperature without the thermal degradation risks associated with Dean-Stark reflux.

  • Reaction: Stir the mixture at room temperature ( 20−25∘C ) for 2.5 hours under an inert atmosphere (Nitrogen or Argon)[3].

  • Workup: Filter the reaction mixture through a pad of Celite to remove the molecular sieves. Wash the filter cake with an additional 20 mL of toluene. Concentrate the filtrate under reduced pressure to yield the crude imine acetal intermediate, which is typically used in the next step without further purification.

Stage 2: Acid-Promoted Cyclization (Pomeranz-Fritsch)

The second stage is the critical ring-closing step. The acetal is converted into a highly electrophilic oxonium ion, which undergoes an intramolecular electrophilic aromatic substitution.

  • Preparation: In a separate, dry 250 mL round-bottom flask, cool 30 mL of Eaton's Reagent (10 wt% phosphorus pentoxide in methanesulfonic acid) to 0∘C using an ice bath.

    • Causality: Eaton's reagent is preferred over neat sulfuric acid as it is less oxidizing and generally provides cleaner reaction profiles for electron-rich aromatic systems, reducing tar formation.

  • Addition: Dissolve the crude imine intermediate from Stage 1 in a minimal amount of anhydrous dichloromethane (approx. 10 mL). Add this solution dropwise to the cold Eaton's reagent over 15 minutes.

    • Causality: Dropwise addition controls the exotherm. The strongly acidic environment protonates the acetal oxygens, leading to the loss of methanol and the formation of a reactive electrophile. The C7 methoxy group on the aromatic ring acts as an electron-donating group, activating the para position (which corresponds to the C8/C4a closure site) to facilitate the cyclization.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-16 hours.

  • Quenching and Isolation: Carefully pour the dark reaction mixture over 200 g of crushed ice. Slowly neutralize the highly acidic aqueous layer to pH 8-9 using a saturated aqueous solution of sodium carbonate ( Na2​CO3​ ).

    • Causality: Neutralization is required to deprotonate the newly formed isoquinoline nitrogen, converting it from its water-soluble conjugate acid form into the organic-soluble free base.

  • Extraction: Extract the aqueous phase with ethyl acetate ( 3×100 mL ). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 5-Bromo-7-methoxyisoquinoline.

Analytical Validation Targets

To ensure the integrity of the synthesized product, compare the isolated compound against the following established analytical parameters[1][2].

ParameterExpected Value
Molecular Formula C10​H8​BrNO
Monoisotopic Mass 236.97893 Da
Molecular Weight 238.08 g/mol
SMILES COC1=CC2=C(C=CN=C2)C(=C1)Br

Table 2: Analytical specifications for 5-Bromo-7-methoxyisoquinoline.

References

  • Peez, T. (2019). Photochemie von α-Naphthylacrylaten (Dissertation). Philipps-Universität Marburg. Retrieved from[Link]

  • PubChemLite. 5-bromo-7-methoxyisoquinoline (C10H8BrNO). University of Luxembourg. Retrieved from[Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromo-7-methoxyisoquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract 5-Bromo-7-methoxyisoquinoline is a highly versatile building block in medicinal chemistry. The isoquinoline core is a privileged scaffold found in numerous pharmacologically active compounds, including kinase inhibitors and monoamine oxidase modulators. The strategic placement of the bromine atom at the C5 position allows for rapid diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling, while the C7-methoxy group provides critical electron density that modulates the electronic properties of the ring system and serves as a potential metabolic handle. This application note provides a comprehensive, self-validating protocol for the efficient Suzuki-Miyaura arylation and heteroarylation of 5-bromo-7-methoxyisoquinoline.

Mechanistic Insights and Scaffold Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the robust formation of C–C bonds between an organohalide and an organoboron species under mild conditions[1]. When applied to 5-bromo-7-methoxyisoquinoline, several mechanistic nuances must be considered to ensure high yields and reproducibility:

  • Oxidative Addition : The C5-bromine bond in the electron-deficient isoquinoline ring undergoes facile oxidative addition with Pd(0) species. However, the electron-donating C7-methoxy group slightly attenuates the electrophilicity of the ring compared to an unsubstituted isoquinoline. Consequently, the choice of a sufficiently electron-rich and sterically demanding ligand is critical to accelerate this step and stabilize the resulting Pd(II) intermediate [2].

  • Transmetalation : The presence of an inorganic base (e.g., K₂CO₃ or Cs₂CO₃) is essential to form the reactive "ate" complex with the boronic acid. This increases the nucleophilicity of the organic group on the boron atom, facilitating efficient transmetalation to the palladium center.

  • Reductive Elimination : The steric bulk of modern biarylphosphine ligands promotes the final reductive elimination, releasing the cross-coupled product and regenerating the active Pd(0) catalyst.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-7-methoxyisoquinoline RedElim->Product Substrate 5-Bromo-7-methoxyisoquinoline Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Catalytic cycle of the Suzuki-Miyaura coupling with 5-bromo-7-methoxyisoquinoline.

Reaction Optimization and Quantitative Data

To establish a self-validating protocol, we must evaluate the causality behind experimental choices. The coupling of heteroaryl bromides often suffers from competing protodehalogenation or homocoupling if the catalytic cycle is stalled at the transmetalation step [3]. Table 1 summarizes the optimization of reaction conditions for the coupling of 5-bromo-7-methoxyisoquinoline with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst / Ligand (mol %)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O901245
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O90878
3Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O100492
4 Pd(OAc)₂ (2%) / SPhos (4%) Cs₂CO₃ (2.0) 1,4-Dioxane/H₂O 90 4 95
5Pd(OAc)₂ (2%) / SPhos (4%)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O252415

*Isolated yields after silica gel column chromatography.

Analysis of Causality:

  • Entry 1 : Standard Pd(PPh₃)₄ conditions result in moderate yields due to catalyst degradation over extended heating times and the relatively low basicity of Na₂CO₃.

  • Entry 2 : Switching to the bidentate ligand dppf minimizes catalyst deactivation and improves the yield significantly.

  • Entries 3 & 4 : Utilizing the Buchwald ligand SPhos with Pd(OAc)₂ creates a highly active catalyst system. SPhos facilitates the oxidative addition of challenging substrates and accelerates reductive elimination due to its steric bulk. Cs₂CO₃ enhances the solubility and reactivity of the boronate complex in dioxane/water mixtures, leading to optimal yields [1].

  • Entry 5 : Room temperature conditions are insufficient to drive the reaction to completion, highlighting the necessity of thermal activation for this specific substrate class.

Detailed Experimental Protocol

The following step-by-step methodology describes the optimized conditions (Table 1, Entry 4) for the synthesis of 5-aryl-7-methoxyisoquinoline derivatives.

Materials Required:

  • 5-Bromo-7-methoxyisoquinoline (1.0 mmol, 238.08 g/mol ) [4]

  • Arylboronic acid or heteroarylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (anhydrous, degassed, 8 mL)

  • Deionized Water (degassed, 2 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel : To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-7-methoxyisoquinoline (238 mg, 1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and Cs₂CO₃ (651 mg, 2.0 mmol).

  • Atmosphere Exchange (Crucial for Trustworthiness) : Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times.

    • Causality: Oxygen rapidly deactivates the electron-rich Pd(0)-SPhos active catalytic species, leading to reaction stalling and the formation of homocoupling byproducts.

  • Solvent Addition : Syringe in 8 mL of anhydrous, degassed 1,4-dioxane and 2 mL of degassed deionized water.

    • Causality: The biphasic system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water), facilitating the interfacial generation of the reactive boronate complex.

  • Heating and Reaction : Replace the septum with a Teflon screw cap under an argon flow. Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1) or LC-MS to validate complete consumption of the starting material.

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (100:0 to 70:30) to afford the pure 5-aryl-7-methoxyisoquinoline.

Workflow Step1 1. Reagent Prep Weigh Solid Reagents Step2 2. Degassing Vacuum/Argon Cycles Step1->Step2 Step3 3. Reaction 90°C, 4h, Vigorous Stirring Step2->Step3 Step4 4. Workup Liquid-Liquid Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Downstream Applications in Drug Development

The products derived from the cross-coupling of 5-bromo-7-methoxyisoquinoline serve as advanced intermediates in drug discovery. The 7-methoxy group can be subsequently demethylated using BBr₃ in dichloromethane to yield the corresponding 7-hydroxyisoquinoline. This phenolic OH provides a synthetic handle for generating ether-linked PROTACs (Proteolysis Targeting Chimeras) or attaching solubilizing groups (e.g., morpholinoethyl chains) to improve pharmacokinetic profiles. Furthermore, the newly installed C5-aryl group can be rationally designed to occupy specific hydrophobic pockets in target kinases (e.g., ROCK or PKA inhibitors), making this scaffold highly valuable in targeted therapeutics.

References
  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications.[Link]

  • Suzuki–Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry.[Link]

  • Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps. Beilstein Journal of Organic Chemistry.[Link]

  • Photochemie von α-Naphthylacrylaten (Synthesis and Handling of 5-Bromo-7-methoxyisoquinoline). Philipps-Universität Marburg.[Link]

Application Note: 5-Bromo-7-Methoxyisoquinoline as a Mechanism-Based Inhibitor Scaffold in SARM1-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neurodegenerative drug discovery, targeting pathological axon degeneration has emerged as a critical therapeutic strategy. The enzyme SARM1 (Sterile Alpha and TIR Motif Containing 1) is the central executioner of this degenerative pathway. SARM1 functions as an NADase, rapidly depleting axonal NAD+ in response to injury or disease, leading to metabolic collapse and axonal death.

5-Bromo-7-methoxyisoquinoline (CAS: 1824478-07-0) has recently been identified not merely as a passive structural scaffold, but as an active, mechanism-based building block capable of potent orthosteric inhibition of SARM1 [1]. Unlike traditional reversible inhibitors, this isoquinoline derivative undergoes a transglycosidation (base-exchange) reaction catalyzed by the SARM1 TIR domain. This application note details the mechanistic rationale, physicochemical data, and validated experimental protocols for utilizing 5-bromo-7-methoxyisoquinoline in advanced SARM1 inhibitor discovery workflows.

Mechanistic Grounding: The Base-Exchange Reaction

To effectively utilize 5-bromo-7-methoxyisoquinoline, researchers must understand the causality behind its inhibitory power. Under normal pathological conditions, the SARM1 TIR domain cleaves the glycosidic bond of NAD+, releasing nicotinamide (NAM) and forming an oxocarbenium intermediate that is subsequently hydrated to form ADP-ribose (ADPR).

When 5-bromo-7-methoxyisoquinoline is introduced, the nitrogen atom of the isoquinoline ring acts as a nucleophile. It intercepts the enzyme-bound oxocarbenium intermediate, effectively replacing the NAM moiety of NAD+. This base-exchange reaction generates an in situ ADPR-isoquinoline adduct (often referred to in literature as 1AD) [2].

Because the resulting adduct carries a positive charge on the isoquinoline ring, it exerts a profound de-shielding effect and binds to the orthosteric site with exceptionally high affinity. Thus, the isoquinoline is a prodrug-like building block; the bona fide inhibitor is the newly synthesized dinucleotide adduct.

G NAD NAD+ Complex Enzyme-Substrate Complex NAD->Complex SARM1 SARM1 (Active NADase) SARM1->Complex IsoQ 5-Bromo-7-methoxyisoquinoline BaseExchange Base-Exchange Reaction (TIR Domain) IsoQ->BaseExchange Nucleophilic Attack Complex->BaseExchange Cleavage of NAM Adduct ADPR-Isoquinoline Adduct (Bona Fide Inhibitor) BaseExchange->Adduct Inhibition Orthosteric Inhibition of SARM1 Adduct->Inhibition High Affinity Binding Outcome Prevention of Axon Degeneration Inhibition->Outcome

Fig 1. SARM1 mechanism-based inhibition via isoquinoline base-exchange reaction.

Physicochemical Properties & Kinetic Data

The utility of 5-bromo-7-methoxyisoquinoline lies in its dual functionality: the isoquinoline core drives the base exchange, while the 5-bromo position serves as a highly versatile synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows medicinal chemists to explore the hydrophobic pockets adjacent to the SARM1 active site.

Table 1: Physicochemical Properties of the Building Block
PropertyValue
Chemical Name 5-Bromo-7-methoxyisoquinoline
CAS Registry Number 1824478-07-0[1]
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
SMILES COC1=CC2=C(C=CN=C2)C(=C1)Br
Role in Drug Discovery Mechanism-based inhibitor scaffold; Base-exchange nucleophile
Table 2: SARM1 Base-Exchange Kinetic Profile (Representative Scaffold Data)
ParameterValue / ObservationCausality / Significance
Target Domain SARM1 TIR DomainSite of NAD+ cleavage and base-exchange transglycosidation [2].
Reaction Type TransglycosidationReplaces the NAM moiety of NAD+ with the isoquinoline core [2].
Inhibitory Species ADPR-Isoquinoline AdductThe positively charged adduct provides a de-shielding effect, permanently occupying the orthosteric site [2].
Ligand Efficiency (LE) ~0.88 kcal/mol/heavy atomExceptionally high LE is achieved due to in situ covalent-like adduct formation rather than simple reversible binding[2].

Experimental Protocols

To validate 5-bromo-7-methoxyisoquinoline derivatives as SARM1 inhibitors, a self-validating workflow is required. Standard IC50 assays measure NAD+ depletion but cannot distinguish between natural hydrolysis and inhibitory base-exchange. Therefore, a dual-assay approach (Fluorescence + HPLC-MS) is mandatory.

Workflow Prep Prepare 5-Br-7-OMe-IsoQ & NAD+ Solutions Inc Incubate SARM1, NAD+, & Isoquinoline Prep->Inc Act Activate SARM1 (Pre-incubate with NMN) Act->Inc Split Inc->Split Assay1 Fluorescence Assay (NAD+ Consumption) Split->Assay1 Assay2 HPLC-MS Analysis (Detect ADPR Adduct) Split->Assay2 Data Calculate IC50 & Ligand Efficiency Assay1->Data Assay2->Data

Fig 2. Experimental workflow for validating SARM1 mechanism-based inhibitors.

Protocol 1: In Vitro SARM1 NADase Inhibition Assay

Purpose: To quantify the reduction in NAD+ consumption caused by the in situ formation of the isoquinoline adduct. Causality Note: Full-length SARM1 exists in an auto-inhibited state mediated by its ARM domain. Pre-incubation with Nicotinamide mononucleotide (NMN) is strictly required to trigger a conformational change that disrupts ARM-TIR interactions, exposing the active TIR domain [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5) and 5 mM MgCl2.

  • Enzyme Activation: Dilute recombinant human SARM1 (hSARM1) to a final concentration of 2.5 nM in assay buffer. Add NMN to a final concentration of 25 µM. Incubate at room temperature for 120 minutes to fully activate the enzyme.

  • Compound Titration: Prepare a 10-point serial dilution of 5-bromo-7-methoxyisoquinoline (or its synthesized derivatives) in DMSO. Add 1 µL of each dilution to 99 µL of the activated hSARM1 solution.

  • Reaction Initiation: Initiate the reaction by adding NAD+ to a final concentration of 500 µM.

  • Control Implementation (Self-Validation):

    • Positive Control: Activated SARM1 + NAD+ + DMSO (measures maximum uninhibited cleavage).

    • Negative Control: Buffer + NAD+ (verifies spontaneous NAD+ degradation is negligible).

  • Detection: Monitor NAD+ depletion continuously over 60 minutes using a fluorescence-based NAD+ assay kit (e.g., utilizing an alcohol dehydrogenase coupled reaction that converts NAD+ to fluorescent NADH).

  • Data Analysis: Calculate the IC50 by plotting the initial velocity of NAD+ consumption against the log concentration of the isoquinoline derivative.

Protocol 2: HPLC-MS Detection of the Base-Exchange Adduct

Purpose: To definitively prove that the mechanism of inhibition is transglycosidation (base-exchange) rather than simple competitive binding.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 µL reaction volume, combine 10 µM activated hSARM1 TIR domain, 500 µM NAD+, and 500 µM 5-bromo-7-methoxyisoquinoline in assay buffer.

  • Incubation & Quenching: Incubate at 25°C for 30 minutes. Quench the reaction rapidly by adding an equal volume of ice-cold 0.5 M perchloric acid (HClO4) to precipitate the protein.

  • Neutralization: Centrifuge at 15,000 x g for 10 minutes. Transfer the supernatant and neutralize it with 3 M K2CO3. Centrifuge again to remove the precipitated KClO4.

  • Chromatography: Inject 10 µL of the neutralized supernatant onto a C18 reverse-phase HPLC column. Use a gradient of 10 mM ammonium acetate (pH 6.0) and methanol.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

    • Analytical Target: Monitor for the specific mass-to-charge ratio (m/z) corresponding to the ADPR-isoquinoline adduct. The expected mass is the exact mass of ADPR (559.06 Da) + the exact mass of the isoquinoline derivative - the mass of NAM (122.05 Da) + a proton [M+H]+.

  • Validation: The presence of this specific m/z peak, absent in the negative controls (reactions lacking either SARM1 or the isoquinoline), definitively confirms the base-exchange mechanism [2].

References

  • PubChemLite. "5-bromo-7-methoxyisoquinoline (C10H8BrNO) Structural and Chemical Data." PubChem Database. URL:[Link]

  • Shi, Y., Kerry, P. S., Nanson, J. D., Bosanac, T., Sasaki, Y., Krauss, R., ... & Ve, T. (2022). "Structural basis of SARM1 activation, substrate recognition, and inhibition by small molecules." Molecular Cell, 82(9), 1643-1659.e10. URL:[Link]

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromo-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details an optimized, self-validating protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 5-bromo-7-methoxyisoquinoline. Isoquinoline scaffolds are highly privileged motifs in drug discovery, particularly in the development of kinase inhibitors[1]. By leveraging rational catalyst design and specific reaction conditions, this protocol enables the efficient synthesis of aminated isoquinolines while mitigating common side reactions associated with basic heterocycles.

Substrate Profiling & Mechanistic Rationale

Substrate Characteristics: 5-Bromo-7-methoxyisoquinoline (CAS: 1824478-07-0, MW: 238.08 g/mol ) presents unique electronic and steric challenges[2]. The basic isoquinoline nitrogen poses a risk for catalyst deactivation via off-target coordination. Furthermore, the electron-donating 7-methoxy group slightly increases the electron density of the aromatic system, which can decelerate the initial oxidative addition of the palladium catalyst into the C5–Br bond compared to highly electron-deficient heterocycles.

Catalyst & Ligand Causality: Aryl bromides generally react faster than aryl chlorides in palladium-catalyzed aminations[3]. To overcome the electronic challenges of the methoxy-substituted ring, a highly active Pd(0) source combined with a bulky, electron-rich dialkylbiaryl phosphine ligand (such as RuPhos) is required. Advanced bulky ligands facilitate rapid oxidative addition and enforce a high steric bulk that accelerates the final reductive elimination step, preventing the formation of stable, unreactive Pd-bis(amido) resting states[3].

Base Selection: While sodium tert-butoxide (NaOtBu) is a standard strong base for C–N couplings, it can cause degradation or side reactions in base-sensitive heterocyclic substrates. Cesium carbonate (Cs₂CO₃) is selected as a milder, highly effective alternative that ensures functional group tolerance while maintaining high turnover frequencies during scale-up[4].

Experimental Workflow and Catalytic Cycle

BuchwaldHartwig Substrate 5-Bromo-7-methoxyisoquinoline (Aryl Halide) OxAdd Oxidative Addition Pd(II) Aryl Bromide Complex Substrate->OxAdd Catalyst Pd(0) + RuPhos Ligand Active Catalyst Catalyst->OxAdd Initiates Cycle Coord Amine Coordination & Deprotonation OxAdd->Coord Amine Amine + Cs2CO3 Base Amine->Coord HBr Scavenging RedElim Reductive Elimination C-N Bond Formation Coord->RedElim RedElim->Catalyst Regenerates Pd(0) Product 5-Amino-7-methoxyisoquinoline Derivative RedElim->Product

Figure 1: Mechanistic workflow of the Palladium-Catalyzed Buchwald-Hartwig Amination.

Step-by-Step Experimental Protocol

The following self-validating protocol is designed for a 1.0 mmol scale reaction but can be linearly scaled.

Materials & Reagents:

  • Substrate: 5-Bromo-7-methoxyisoquinoline (1.0 equiv, 1.0 mmol, 238.1 mg)

  • Nucleophile: Amine (e.g., morpholine or primary aniline) (1.2 equiv, 1.2 mmol)

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol% Pd, 18.3 mg)

  • Ligand: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) (0.04 equiv, 4 mol%, 18.7 mg)

  • Base: Cesium carbonate (Cs₂CO₃) (1.5 equiv, 1.5 mmol, 488 mg)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Methodology:

  • Preparation of the Catalyst Pre-mix: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and RuPhos. Evacuate and backfill the tube with ultra-pure Argon (repeat 3 times) to establish a strict inert atmosphere.

  • Substrate & Base Addition: Add 5-bromo-7-methoxyisoquinoline and finely powdered, anhydrous Cs₂CO₃ to the reaction vessel under a positive stream of Argon.

    • Causality Note: Strict exclusion of oxygen is critical. Pd(0)-phosphine complexes are highly susceptible to oxidation, which irreversibly halts the catalytic cycle.

  • Solvent & Amine Introduction: Inject anhydrous, degassed 1,4-dioxane (5.0 mL) followed by the amine (if liquid) via a gas-tight syringe. If the amine is solid, it should be added during step 2.

  • Thermal Activation: Seal the Schlenk tube and transfer it to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800–1000 rpm) for 12 hours.

    • Causality Note: Heterogeneous reactions involving solid inorganic bases like Cs₂CO₃ require high stirring rates to maximize the interfacial surface area necessary for efficient amine deprotonation.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via LC-MS or TLC. The reaction is complete when the starting material mass (m/z 238/240) is fully consumed[2]. A visual cue of completion or catalyst death is the precipitation of "palladium black" on the vessel walls.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel) to isolate the aminated isoquinoline.

Quantitative Data & Optimization Matrix

The table below summarizes the optimization landscape, demonstrating the causality behind the final protocol parameters.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Isolated Yield (%)
1Pd₂(dba)₃BINAPNaOtBuToluene9045
2Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10078
3 Pd₂(dba)₃ RuPhos Cs₂CO₃ 1,4-Dioxane 100 92
4Pd(OAc)₂RuPhosK₃PO₄t-Amyl Alcohol10081
5Pd₂(dba)₃RuPhosCs₂CO₃1,4-Dioxane25 (RT)< 5

Data Interpretation: Entry 3 demonstrates the optimal conditions. The superiority of RuPhos over first-generation bidentate ligands like BINAP (Entry 1) highlights the necessity of a highly sterically demanding, electron-rich monodentate ligand to force the reductive elimination step in electron-neutral to slightly electron-rich bromoarenes[3]. Furthermore, replacing NaOtBu with Cs₂CO₃ prevents base-mediated degradation of the isoquinoline core[4].

References

[2] Title: 5-bromo-7-methoxyisoquinoline (C10H8BrNO) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

[3] Title: Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: Accounts of Chemical Research (via PubMed Central) URL: [Link]

[4] Title: Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Application Note: Synthesis and Functionalization of 5-Bromo-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

A Gateway to Cyclopenta[de]isoquinoline Alkaloids and Advanced Therapeutics

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. Specifically, 5-Bromo-7-methoxyisoquinoline (CAS: 1824478-07-0) has emerged as a critical, high-value intermediate for the total synthesis of complex cyclopenta[de]isoquinoline alkaloids, most notably Delavatine A [1][2]. This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating guide to the preparation, mechanistic rationale, and downstream functionalization of 5-bromo-7-methoxyisoquinoline.

Biological Significance & Target Application

Delavatine A, originally isolated from the traditional Chinese medicinal plant Incarvillea delavayi, possesses an unusual cyclopenta[de]isoquinoline architecture [1]. Its unique structure is coupled with potent biological activities, making its synthetic precursors highly sought after.

Recent pharmacological evaluations demonstrate that Delavatine A and its derivatives exhibit broad-spectrum cytotoxicity against human cancer cell lines[1]. Furthermore, it displays significant neuroprotective and anti-inflammatory properties by attenuating oxygen and glucose deprivation/reperfusion (OGD/R)-caused cellular injury through the suppression of the MKK7/JNK signaling pathway, and by inhibiting LPS-induced NF-κB activation [4].

BioPathway DA Delavatine A (Isoquinoline Alkaloid) MKK7 MKK7 Pathway DA->MKK7 Inhibits NFKB NF-κB Activation DA->NFKB Suppresses JNK JNK Phosphorylation MKK7->JNK Promotes Apoptosis Neuronal Apoptosis (OGD/R Injury) JNK->Apoptosis Induces Inflammation Pro-inflammatory Cytokines NFKB->Inflammation Triggers

Mechanism of Delavatine A in suppressing inflammation and neuronal apoptosis.

Synthetic Strategy & Mechanistic Insights

The synthesis of 5-bromo-7-methoxyisoquinoline is elegantly achieved via a modified Pomeranz-Fritsch reaction starting from 3-bromo-5-methoxybenzaldehyde[3].

Mechanistic Rationale:

  • Imine Condensation: The initial step involves the condensation of the benzaldehyde derivative with 2-dimethoxyethan-1-amine (aminoacetaldehyde dimethyl acetal). The use of molecular sieves is critical here; by sequestering water, the equilibrium is strictly driven toward the quantitative formation of the acetal-imine intermediate.

  • Electrophilic Aromatic Substitution (Cyclization): Acid-mediated cyclization of the imine forms the isoquinoline core. The regioselectivity of this cyclization is governed by the electronic directing effects of the meta-methoxy and meta-bromo substituents. The methoxy group strongly activates the para-position, guiding the electrophilic attack to favor the desired 5-bromo-7-methoxyisoquinoline over the undesired regioisomer in a 3:1 ratio [3].

  • Late-Stage Functionalization: The C5-bromide serves as an ideal orthogonal handle. Due to the electron-deficient nature of the isoquinoline ring, the C5-Br bond is highly activated toward oxidative addition by Palladium(0), allowing for efficient Stille, Suzuki, or Buchwald-Hartwig cross-couplings to build the cyclopentenyl framework of Delavatine A [2].

SynthWorkflow A 3-Bromo-5-methoxy benzaldehyde B Acetal Imine Intermediate A->B 2-dimethoxyethan-1-amine Toluene, MS 4Å, RT C 5-Bromo-7-methoxy isoquinoline B->C Acid-Mediated Cyclization D Delavatine A Core Scaffold C->D Pd-Catalyzed Cross-Coupling

Synthetic workflow for 5-Bromo-7-methoxyisoquinoline and its derivatization.

Experimental Protocols

Protocol A: Pomeranz-Fritsch Synthesis of 5-Bromo-7-methoxyisoquinoline

This protocol is optimized for multigram-scale synthesis, prioritizing regiocontrol and yield.

Step 1: Imine Formation

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-methoxybenzaldehyde (6.37 g, 29.6 mmol, 1.0 equiv) in 100 mL of anhydrous toluene.

  • Reagent Addition: Add 2-dimethoxyethan-1-amine (4.67 g, 44.4 mmol, 1.5 equiv) followed by 6.0 g of freshly activated 4 Å molecular sieves.

    • Expert Insight: The use of 4 Å molecular sieves is non-negotiable. The reaction must be kept strictly anhydrous to prevent the hydrolysis of the resulting moisture-sensitive imine back to the starting aldehyde.

  • Reaction: Stir the suspension at room temperature (20–25 °C) under an argon atmosphere for 2.5 hours.

  • Isolation: Rapidly filter the mixture through a pad of Celite under a blanket of argon to remove the molecular sieves. Concentrate the filtrate under reduced pressure to yield the crude acetal-imine as a viscous oil. Proceed immediately to the next step without further purification.

Step 2: Acid-Mediated Cyclization

  • Preparation: Dissolve the crude imine in 80 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C using an ice-water bath.

  • Cyclization: Slowly add a cyclization catalyst (e.g., Titanium tetrachloride or a strong Brønsted acid mixture like trifluoroacetic acid) dropwise over 15 minutes.

    • Expert Insight: The slow addition at 0 °C mitigates the exothermic nature of the reaction and prevents the polymerization of the highly reactive carbocation intermediates.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the consumption of the imine via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Carefully quench the reaction by pouring it into a vigorously stirred saturated aqueous NaHCO3​ solution at 0 °C. Extract the aqueous layer with DCM (3 × 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography. The desired 5-bromo-7-methoxyisoquinoline elutes first, separating efficiently from the minor regioisomer.

Protocol B: C5-Derivatization via Palladium-Catalyzed Stille Coupling

This protocol details the functionalization of the C5 position to construct the cyclopentenyl substituent characteristic of Delavatine A.

  • Preparation: In a Schlenk flask, combine 5-bromo-7-methoxyisoquinoline (1.0 equiv), the desired organostannane (e.g., cyclopentenyltributylstannane, 1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 equiv).

  • Degassing: Add anhydrous toluene (0.2 M concentration) that has been rigorously degassed via three freeze-pump-thaw cycles.

    • Expert Insight: Degassing is critical. Trace oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) species and promote the homocoupling of the organostannane, drastically reducing the yield.

  • Reaction: Seal the Schlenk flask and heat the mixture to 100 °C in an oil bath for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Quench with a 10% aqueous KF solution and stir for 30 minutes to precipitate the tin byproducts as insoluble polymeric tin fluorides. Filter through Celite.

  • Purification: Extract the filtrate with EtOAc, dry over MgSO4​ , concentrate, and purify via flash chromatography to isolate the C5-functionalized isoquinoline derivative.

Quantitative Data & Reaction Metrics

Table 1: Reaction Metrics for Isoquinoline Core Synthesis [3]

Synthetic StepReaction TypeKey Reagents / ConditionsYield / Selectivity
Step 1 Imine Condensation2-dimethoxyethan-1-amine, Toluene, MS 4Å, RT>95% (Crude conversion)
Step 2 Pomeranz-Fritsch CyclizationAcid Catalyst, DCM, 0 °C to RTRegioselectivity 3:1 (Desired:Undesired)
Step 3 C5 Cross-Coupling Pd(PPh3​)4​ , Organostannane, Toluene, 100 °C70–85% (Isolated Yield)

Table 2: Cytotoxicity of Delavatine A against Human Cancer Cell Lines[1]

Cell LineCancer TypeIC₅₀ Range (μg/mL)
MCF7 Breast Cancer4.28 – 6.61
HCT116 Colon Cancer4.28 – 6.61
SKOV3 Ovarian Cancer4.28 – 6.61
SMMC-7721 Liver Cancer4.28 – 6.61
HeLa Cervical Cancer4.28 – 6.61
*Note: Data synthesized from Zhang et al. (2016) demonstrating the broad-spectrum micromolar antitumor activity of the fully elaborated cyclopenta[de]isoquinoline scaffold.

References

  • Title: Delavatine A, a structurally unusual cyclopenta[de]isoquinoline alkaloid from Incarvillea delavayi Source: RSC Advances (2016) URL: [Link]

  • Title: Total Synthesis and Stereochemical Assignment of Delavatine A Source: Journal of the American Chemical Society (2017) URL: [Link]

  • Title: Photochemie von α-Naphthylacrylaten (Dissertation detailing the formal synthesis of Delavatine A via 5-Bromo-7-methoxyisoquinoline) Source: Philipps-Universität Marburg (2019) URL: [Link]

  • Title: Delavatine A attenuates OGD/R-caused PC12 cell injury and apoptosis through suppressing the MKK7/JNK signaling pathway Source: Biological and Pharmaceutical Bulletin (2021) URL: [Link]

1H and 13C NMR spectra assignment for 5-Bromo-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Structural Elucidation of 5-Bromo-7-methoxyisoquinoline

Executive Summary

The unambiguous assignment of 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for functionalized heterocycles is a critical bottleneck in drug development and synthetic validation. 5-Bromo-7-methoxyisoquinoline presents a unique structural elucidation challenge due to the interplay of electronic effects: the strong electron-withdrawing and heavy-atom effects of the bromine atom at C-5, the electron-donating mesomeric effect of the methoxy group at C-7, and the magnetic anisotropy generated by the isoquinoline nitrogen.

This technical guide provides a comprehensive, self-validating protocol for the complete 1 H and 13 C NMR spectral assignment of 5-bromo-7-methoxyisoquinoline. By combining empirical substituent rules with 2D NMR methodologies (COSY, HSQC, and HMBC), researchers can establish a causal chain of evidence that leaves no room for structural ambiguity.

Theoretical Framework & Predictive Chemical Shifts

Before initiating data acquisition, a Senior Application Scientist must establish a predictive baseline. This prevents confirmation bias during the interpretation phase. The isoquinoline core is highly sensitive to substituent effects, which predictably alter the chemical environment of the protons and carbons .

Causality of Electronic Effects:
  • The Pyridine Ring (H-1, H-3, H-4): The nitrogen atom exerts a strong inductive pull, drastically deshielding H-1 and H-3. H-1 is further deshielded by the magnetic anisotropy of the adjacent ring current, typically appearing above 9.0 ppm.

  • The Benzenoid Ring (H-6, H-8): The methoxy group at C-7 acts as a strong π -donor, significantly shielding the ortho positions (C-6 and C-8). Conversely, the bromine at C-5 exerts a mild inductive withdrawing effect but primarily influences its attached carbon (C-5) via the "heavy atom effect," shielding it to ~120 ppm.

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionPredicted Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Causality / Rationale
H-1 9.15Singlet (s)-Highly deshielded by adjacent N and ring anisotropy.
H-3 8.60Doublet (d) 3J3,4​≈5.8 Deshielded by N; ortho-coupled to H-4.
H-4 7.95Doublet (d) 3J4,3​≈5.8 Ortho-coupled to H-3.
H-6 7.45Doublet (d) 4J6,8​≈2.2 Shielded by ortho-OMe; meta-coupled to H-8.
H-8 7.25Doublet (d) 4J8,6​≈2.2 Shielded by ortho-OMe; meta-coupled to H-6.
-OCH 3​ 3.95Singlet (s)-Typical methoxy resonance.
Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionPredicted Shift ( δ , ppm)TypeCausality / Rationale
C-1 151.8CHDeshielded by adjacent N.
C-3 144.0CHDeshielded by adjacent N.
C-4 118.5CHStandard β -position to N.
C-4a 129.5CqBridgehead carbon.
C-5 120.0CqShielded by the heavy atom effect of Bromine.
C-6 123.5CHOrtho to OMe, ortho to Br.
C-7 158.5CqStrongly deshielded by oxygen attachment.
C-8 104.5CHStrongly shielded ortho position to OMe.
C-8a 136.0CqBridgehead carbon.
-OCH 3​ 55.8CH 3​ Typical aliphatic methoxy carbon.

Self-Validating Experimental Protocol

To ensure trustworthiness, the experimental protocol must be designed as a self-validating system. This means incorporating internal standards and running complementary 2D experiments that cross-verify the 1D data, a standard practice in .

Workflow A Sample Prep (CDCl3, 5-10 mg) B 1D Acquisition (1H & 13C) A->B C 2D Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Phase/Baseline) C->D E Peak Assignment & Validation D->E

Figure 1: Standardized NMR acquisition and processing workflow for small molecule elucidation.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve 5–10 mg of 5-bromo-7-methoxyisoquinoline in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen because the molecule lacks exchangeable protons (e.g., -OH, -NH), preventing deuterium exchange issues. TMS acts as the absolute 0.00 ppm calibration point, ensuring chemical shift accuracy across different magnetic fields.

  • 1D 1 H Acquisition:

    • Acquire at 400 MHz with a standard 30° pulse sequence (zg30). Use a relaxation delay (D1) of 1.5 seconds and 16 scans.

    • Validation: Verify the residual CHCl 3​ solvent peak at exactly 7.26 ppm.

  • 1D 13 C Acquisition:

    • Acquire at 100 MHz using power-gated decoupling (zgpg30) to remove 1 H- 13 C scalar couplings. Use a D1 of 2.0 seconds and a minimum of 512 scans.

    • Causality: The extended D1 ensures that quaternary carbons (C-4a, C-5, C-7, C-8a) have sufficient time to relax, preventing them from disappearing into the baseline noise.

  • 2D Acquisition (COSY, HSQC, HMBC):

    • Acquire gradient-selected COSY to map 3JH,H​ couplings.

    • Acquire multiplicity-edited HSQC to correlate protons to their directly attached carbons ( 1JC,H​ ).

    • Acquire HMBC optimized for long-range couplings ( 2JC,H​ and 3JC,H​ of 8 Hz).

2D NMR Elucidation Logic

The true test of an Application Scientist's expertise lies in the logical bridging of the molecule using 2D NMR, as detailed in . The assignment must follow a strict causal chain.

Phase 1: Establishing Spin Systems (COSY & HSQC)
  • Pyridine Ring: The COSY spectrum will show a clear cross-peak between the doublets at ~8.60 ppm (H-3) and ~7.95 ppm (H-4). Because H-3 is deshielded by the nitrogen, this anchors the right side of the molecule. HSQC then directly identifies C-3 (~144.0 ppm) and C-4 (~118.5 ppm).

  • Benzenoid Ring: A second, weaker COSY cross-peak will appear between the meta-coupled protons at ~7.45 ppm (H-6) and ~7.25 ppm (H-8). HSQC identifies their respective carbons at ~123.5 ppm and ~104.5 ppm.

Phase 2: Bridging the Rings (HMBC)

To prove the structure is an isoquinoline rather than a quinoline or another isomer, we rely on Heteronuclear Multiple Bond Correlation (HMBC) .

HMBC_Logic H1 H-1 (s, ~9.15 ppm) C8a C-8a (~136.0 ppm) H1->C8a 3J C3 C3 H1->C3 3J H3 H-3 (d, ~8.60 ppm) C1 C-1 (~151.8 ppm) H3->C1 3J C4a C-4a (~129.5 ppm) H3->C4a 3J H8 H-8 (d, ~7.25 ppm) H8->C8a 2J C7 C-7 (~158.5 ppm) H8->C7 2J

Figure 2: Key HMBC correlations utilized for bridging the pyridine and benzenoid rings.

  • Anchoring the Bridgeheads: H-1 (~9.15 ppm) is a singlet. In the HMBC spectrum, it will show strong 3J correlations to C-3 and C-8a. This definitively locates the C-8a bridgehead (~136.0 ppm).

  • Locating the Substituents: The methoxy protons (~3.95 ppm) will show a single, intense 3J correlation to C-7 (~158.5 ppm). H-8 (~7.25 ppm) will show a 2J correlation to this exact same C-7 carbon, as well as a 3J correlation to C-8a, perfectly locking the benzenoid ring's orientation.

  • Confirming the Bromine Position: C-5 is a quaternary carbon with no attached protons. Its chemical shift (~120.0 ppm) is characteristic of the heavy atom effect. It is confirmed by a 3J HMBC correlation from H-4 (~7.95 ppm) and a 2J correlation from H-6 (~7.45 ppm).

By ensuring every proton and carbon is cross-validated through at least two independent NMR dimensions (e.g., 1D shift + HSQC + HMBC), the Application Scientist creates a closed-loop, self-validating dataset that guarantees the structural integrity of 5-bromo-7-methoxyisoquinoline.

References

  • National Center for Biotechnology Information. "Isoquinoline." PubChem Compound Summary for CID 8405, 2024. [Link]

  • Breitmaier, Eberhard. "Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Revised Edition." John Wiley & Sons, 2002.[Link]

  • Silverstein, Robert M., et al. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014.[Link]

  • ResearchGate Database. "1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-Tetrahydro-isoindolo[1,2-a]isoquinoline and derivatives." ResearchGate, Accessed April 2024. [Link]

Application Note: HPLC Method Development and Validation for 5-Bromo-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-7-methoxyisoquinoline (CAS: 1824478-07-0)[1] is a highly valuable, functionalized heterocyclic scaffold utilized in the synthesis of advanced pharmaceutical intermediates. Quantifying this compound accurately during chemical synthesis, purity assessments, and stability studies requires a robust analytical framework. This application note details the rational development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, driven by the molecule's unique physicochemical properties, and outlines a self-validating protocol compliant with[2] and[3] guidelines.

Mechanistic Causality in Method Development

Method development cannot rely on trial and error; it must be a deductive process based on the analyte's molecular architecture. For 5-Bromo-7-methoxyisoquinoline, three distinct structural features dictate the chromatographic strategy:

  • The Basic Isoquinoline Nitrogen ( pKa​≈5.5 ):

    • The Challenge: At neutral or mid-range pH, basic nitrogens undergo secondary ion-exchange interactions with weakly acidic residual silanols on the silica stationary phase, resulting in severe peak tailing.

    • The Solution: We utilize an acidic mobile phase (0.1% Trifluoroacetic Acid, pH ≈2.0 ). This fully protonates the isoquinoline nitrogen (ensuring a single ionization state) and suppresses silanol ionization. Furthermore, TFA acts as a weak ion-pairing agent, shielding the basic center and yielding sharp, symmetrical peaks.

  • The Bromine Atom (Position 5):

    • The Challenge: Halogenation significantly increases the molecule's lipophilicity ( logP ) and steric bulk, which can lead to excessive retention times on standard C18 columns.

    • The Solution: Acetonitrile (ACN) is selected over methanol as the primary organic modifier. ACN possesses a higher elution strength and lower viscosity, effectively controlling the retention of the hydrophobic brominated core while maintaining optimal column backpressure.

  • The Methoxy Group (Position 7) & Aromatic Core:

    • The Challenge: Accurate quantification requires high sensitivity and specificity.

    • The Solution: The methoxy group acts as an electron-donating moiety, inducing a bathochromic shift in the UV spectrum. Utilizing a Photodiode Array (PDA) detector allows for 3D spectral profiling, with 254 nm selected for optimal π→π∗ transition absorbance.

G cluster_0 Structural Properties cluster_1 Method Parameters N1 Basic Nitrogen (pKa ~5.5) P1 Acidic Mobile Phase (0.1% TFA, pH 2.0) N1->P1 Prevents tailing N2 Bromine Atom (Lipophilic) P2 Strong Organic Modifier (Acetonitrile) N2->P2 Controls retention N3 Aromatic Core (Chromophore) P3 UV Detection (PDA 254 nm) N3->P3 Enables quantification

Caption: Mapping of 5-Bromo-7-methoxyisoquinoline structural properties to HPLC method parameters.

Optimized Chromatographic Conditions

Based on the mechanistic rationale, the following conditions were established. The use of an end-capped, high-purity silica C18 column is mandatory to further minimize silanol activity.

ParameterSpecification
Column End-capped C18 (e.g., Waters XBridge or Agilent Zorbax), 150 mm × 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 100% HPLC-grade Acetonitrile (ACN)
Elution Mode Isocratic (60% Mobile Phase A : 40% Mobile Phase B)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Thermostatted to ensure retention time stability)
Injection Volume 10 µL
Detection PDA at 254 nm (Spectrum extraction 200-400 nm for peak purity)
Run Time 10 Minutes

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The analysis cannot proceed to sample quantification unless the System Suitability Test (SST) criteria are strictly met, ensuring the instrument and method are fit-for-purpose on the day of analysis.

Step 1: Mobile Phase Preparation
  • Buffer (Phase A): Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm nylon membrane filter. Degas via sonication for 10 minutes.

  • Organic (Phase B): Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane filter. Degas via sonication.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Bromo-7-methoxyisoquinoline reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile using sonication, then make up to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (60:40 Water:ACN).

Step 3: System Suitability Test (SST) - The Validation Gate

Inject the Working Standard (100 µg/mL) six consecutive times. Evaluate the chromatograms against the following compendial criteria derived from[4]:

System Suitability ParameterAcceptance CriteriaPurpose
Retention Time (RT) %RSD ≤1.0% Verifies pump flow and mobile phase consistency.
Peak Area %RSD ≤2.0% Verifies autosampler precision.
Tailing Factor ( Tf​ ) ≤1.5 Confirms complete suppression of silanol interactions.
Theoretical Plates ( N ) ≥5000 Ensures column efficiency and structural integrity.

Action: If any SST parameter fails, halt the sequence. Troubleshoot the column, mobile phase preparation, or system hardware before proceeding.

Step 4: Sample Analysis

Once SST is verified, inject blank solutions (mobile phase) to confirm no baseline interference, followed by the unknown samples. Bracket the sample sequence with a standard injection every 10 samples to verify ongoing system stability.

Method Validation Framework (ICH Q2(R2))

For regulatory submission or rigorous internal quality control, the method must be fully validated. The workflow below outlines the lifecycle of analytical validation as mandated by the[5].

Workflow S1 1. System Suitability (Resolution, Tailing, %RSD) S2 2. Specificity (Blank & Degradation) S1->S2 S3 3. Linearity & Range (50% to 150% Target) S2->S3 S4 4. Accuracy & Precision (Recovery & Repeatability) S3->S4 S5 5. Robustness (Flow, Temp, pH variations) S4->S5

Caption: Systematic ICH Q2(R2) method validation workflow for analytical procedures.

Validation Parameters & Acceptance Criteria
  • Specificity: The method must demonstrate baseline resolution ( Rs​≥2.0 ) between 5-Bromo-7-methoxyisoquinoline and any synthetic impurities or forced degradation products (acid, base, peroxide, thermal, and photolytic stress). Peak purity angle must be less than the peak purity threshold via PDA analysis.

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the target response.

  • Accuracy (Recovery): Spike known amounts of standard into a sample matrix at 80%, 100%, and 120% levels. Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision): Six replicate preparations of the 100% test concentration must yield an assay %RSD of ≤2.0% .

  • Robustness: Deliberately vary the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic ratio ( ±2% ). The SST criteria must still be met under all varied conditions, proving the method's reliability in routine laboratory environments.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Bromo-7-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthesis yield and product purity.

Overview of the Synthetic Pathway

The most common and reliable method for the synthesis of 5-Bromo-7-methoxyisoquinoline is the Bischler-Napieralski reaction. This powerful intramolecular electrophilic aromatic substitution reaction allows for the construction of the dihydroisoquinoline core, which is subsequently aromatized to the desired isoquinoline.[1][2]

The overall synthetic strategy is a two-step process:

  • Amide Formation: Synthesis of the key intermediate, N-(2-(3-bromo-5-methoxyphenyl)ethyl)acetamide, from 2-(3-bromo-5-methoxyphenyl)ethan-1-amine and an acetylating agent.

  • Cyclization and Aromatization: The Bischler-Napieralski cyclization of the amide intermediate to form the dihydroisoquinoline, followed by in-situ or subsequent aromatization to yield 5-Bromo-7-methoxyisoquinoline.

Below is a visual representation of this workflow:

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Aromatization Starting_Material 2-(3-bromo-5-methoxyphenyl)ethan-1-amine Acetylation Acetylation (e.g., Acetic Anhydride, Acetyl Chloride) Starting_Material->Acetylation Amide_Intermediate N-(2-(3-bromo-5-methoxyphenyl)ethyl)acetamide Acetylation->Amide_Intermediate Cyclization Bischler-Napieralski Cyclization (e.g., POCl3, P2O5) Amide_Intermediate->Cyclization Key Intermediate Dihydroisoquinoline 5-Bromo-7-methoxy-3,4-dihydroisoquinoline Cyclization->Dihydroisoquinoline Aromatization Aromatization (e.g., Palladium on Carbon, Sulfur) Dihydroisoquinoline->Aromatization Final_Product 5-Bromo-7-methoxyisoquinoline Aromatization->Final_Product Troubleshooting_Yield Low_Yield Low Yield Observed Cause1 Ineffective Dehydration? Low_Yield->Cause1 Cause2 Impure Starting Material? Low_Yield->Cause2 Cause3 Suboptimal Temperature/Time? Low_Yield->Cause3 Cause4 Incomplete Aromatization? Low_Yield->Cause4 Solution1 Increase equivalents of POCl3 or use P2O5/POCl3 Cause1->Solution1 Solution2 Purify amide intermediate (Recrystallization/Chromatography) Cause2->Solution2 Solution3 Increase temperature (e.g., Xylene) and monitor by TLC/LC-MS Cause3->Solution3 Solution4 Add a dehydrogenation step (e.g., Pd/C, heat) Cause4->Solution4

Sources

Technical Support Center: Troubleshooting 5-Bromo-7-methoxyisoquinoline Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the "brick dust" phenomenon exhibited by halogenated heterocycles. 5-Bromo-7-methoxyisoquinoline (CAS: 1824478-07-0) presents unique solubility challenges in organic synthesis.

The planar isoquinoline core promotes strong intermolecular π−π stacking, while the heavy, polarizable bromine atom at the C5 position significantly increases the crystal lattice energy. Although the C7-methoxy group provides a hydrogen-bond acceptor, it is insufficient to overcome the cohesive forces in standard non-polar or weakly polar solvents. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Quantitative Data Summary: Solubility Profiling

To establish a baseline, we must understand how solvent polarity and hydrogen-bonding capacity interact with this molecule. Below is a summary of expected solubility profiles based on empirical data for brominated isoquinolines.

SolventPolarity IndexBoiling Point (°C)Est. Solubility at 25°C (mg/mL)Est. Solubility at 60°C (mg/mL)Application Suitability
Hexanes 0.168< 0.1< 0.5Unsuitable
Dichloromethane (DCM) 3.139.6~ 2.0~ 5.0 (Reflux)Extractions, mild halogenations
Tetrahydrofuran (THF) 4.066~ 5.0~ 15.0Grignard, Lithiation (requires heat)
Methanol (MeOH) 5.165~ 1.5~ 8.0Poor unless acidified
Dimethylformamide (DMF) 6.4153~ 25.0> 50.0Cross-coupling (Suzuki, Heck)
Dimethyl Sulfoxide (DMSO) 7.2189~ 30.0> 60.0 SN​Ar , NMR Analysis
Troubleshooting FAQs

Q1: Why does 5-Bromo-7-methoxyisoquinoline precipitate during my palladium-catalyzed cross-coupling reactions in THF? Causality: At room temperature, the π−π stacking of the isoquinoline rings outcompetes the solvation energy provided by ethereal solvents like THF. When palladium catalysts and basic aqueous solutions (e.g., K2​CO3​ ) are introduced, the ionic strength of the aqueous phase further forces the lipophilic brominated compound out of the organic phase, causing precipitation. Solution: Switch your solvent system to a dipolar aprotic solvent like DMF or a Toluene/Ethanol/Water biphasic mixture. Dipolar aprotic solvents possess high dielectric constants that effectively coordinate the polarizable bromo-aromatic system. Ensure the reaction is heated to at least 60°C before adding the catalyst to maintain a homogeneous state .

Q2: I cannot get a clear 1H -NMR spectrum because the compound won't dissolve in CDCl3​ . What is the best alternative? Causality: Chloroform lacks the strong dipole moment required to disrupt the crystal lattice of this specific halogenated heterocycle. Solution: You have two options. Option A is to switch to DMSO−d6​ , which has a much higher polarity index (7.2) and acts as an excellent hydrogen-bond acceptor, keeping the compound in solution. Option B, if you must use CDCl3​ , is to add 1-2 drops of deuterated trifluoroacetic acid (TFA-d). Isoquinoline is a weak base with a pKa of ~5.14 . The TFA will protonate the N2 nitrogen, converting the neutral molecule into an isoquinolinium salt. This introduces ionic repulsion between the molecules, instantly dissolving the solid.

Q3: My nucleophilic aromatic substitution ( SN​Ar ) requires room temperature to avoid side reactions, but the compound is insoluble. How can I proceed? Causality: SN​Ar on brominated heterocycles often requires high concentrations to drive the reaction rate . If the compound is insoluble at room temperature, the effective molarity is too low to proceed. Solution: Utilize N-Methyl-2-pyrrolidone (NMP) as a primary solvent, and employ sonication rather than just magnetic stirring. Sonication creates localized micro-cavitation bubbles that generate extreme, localized temperatures and pressures upon collapse. This mechanically breaks apart the crystal lattice without raising the macroscopic temperature of the reaction vessel.

Experimental Workflows
Protocol A: Acid-Mediated Dissolution for Polar Workflows

Use this protocol when your downstream reaction tolerates acidic conditions (e.g., certain reductions or electrophilic aromatic substitutions).

  • Weighing: Transfer 100 mg (0.42 mmol) of 5-Bromo-7-methoxyisoquinoline into a 10 mL glass vial.

  • Suspension: Add 2.0 mL of Methanol (MeOH). Observe the cloudy, heterogeneous suspension.

  • Protonation: Slowly add 1.1 equivalents (0.46 mmol) of 1M aqueous HCl or neat Trifluoroacetic acid (TFA) dropwise while stirring.

  • Validation: Stir for 2 minutes. The solution should transition from a cloudy suspension to a completely clear, slightly yellow liquid. The protonation of the isoquinoline nitrogen creates a highly polar salt, drastically shifting its solubility profile.

  • Proceed: The solution is now ready for polar-phase reactions.

Protocol B: High-Temperature Aprotic Solvation for Cross-Coupling

Use this protocol for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

  • Preparation: Add the required mass of 5-Bromo-7-methoxyisoquinoline to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a target concentration of 0.1 M to 0.2 M.

  • Heating: Place the tube in a pre-heated oil bath at 60°C. Stir vigorously at 800 rpm for 10 minutes.

  • Validation: Visually inspect the solution against a strong light source. There should be no particulate matter refracting light. If particles remain, add a co-solvent (10% v/v Toluene) to disrupt the remaining π -stacking.

  • Degassing: Once fully dissolved, degas the solution via 3 freeze-pump-thaw cycles before introducing the palladium catalyst to prevent oxidative degradation .

Visualizing the Workflow

Troubleshooting A Solid 5-Bromo-7- methoxyisoquinoline B Acid-Tolerant Reaction? A->B C Protonate N-atom (Add TFA/HCl) B->C Yes E Use Dipolar Aprotic (DMF, NMP, DMSO) B->E No D Use Polar Protic (MeOH, H2O) C->D G Fully Dissolved Reactive Species D->G F Apply Gentle Heat (50-70°C) E->F If suspension persists F->G

Decision matrix for optimizing the solubility of 5-Bromo-7-methoxyisoquinoline in organic synthesis.

References
  • ISOQUINOLINE. Ataman Kimya.[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews.[Link]

Column chromatography purification conditions for 5-Bromo-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Column Chromatography Purification of 5-Bromo-7-methoxyisoquinoline

Welcome to the Technical Support Center for the purification of 5-Bromo-7-methoxyisoquinoline (CAS: 1824478-07-0). This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the specific chromatographic challenges of halogenated, methoxy-substituted isoquinolines.

Part 1: Frequently Asked Questions (FAQs) on Chromatographic Behavior

Q1: Why does 5-Bromo-7-methoxyisoquinoline often streak on standard silica gel? A: The molecule contains a basic isoquinoline nitrogen, which is slightly modulated by the electron-donating 7-methoxy and electron-withdrawing 5-bromo groups. This basic nitrogen acts as a strong hydrogen-bond acceptor and interacts aggressively with the acidic silanol groups (Si-OH) on standard unmodified silica gel. This strong, reversible binding manifests as peak tailing or "streaking" across the TLC plate and the column, leading to poor resolution and band broadening.

Q2: How can I prevent product loss and streaking during purification? A: You must neutralize the acidic silanol sites. This is achieved by adding a volatile organic base, such as 1–2% Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to your eluent system. Alternatively, switching the stationary phase from silica gel to basic Alumina ( Al2​O3​ ) completely circumvents the silanol interaction, providing sharp elution bands for basic heterocycles like bromoquinolines[1].

Q3: What is the optimal solvent system for this compound? A: A non-polar to moderately polar gradient is highly effective. Literature protocols for synthesizing and purifying 5-Bromo-7-methoxyisoquinoline and its precursors utilize an alkane/ethyl acetate gradient, specifically starting at 10:1 n-pentane (or hexanes) to Ethyl Acetate (EtOAc)[2]. For broader isoquinoline derivatives, gradients of petroleum ether to ethyl acetate (8:1 to 4:1) are standard[3]. The lipophilic 5-bromo group ensures the molecule remains highly soluble in the non-polar alkane, while the EtOAc gradually outcompetes the compound for stationary phase binding sites.

Part 2: Quantitative Data & Solvent System Comparison

To aid in method development, the following table summarizes the expected chromatographic behavior of 5-Bromo-7-methoxyisoquinoline across different solvent systems. Note: Target an Rf​ value of 0.30–0.40 for optimal column resolution.

Solvent SystemAdditiveExpected Rf​ Band Shape / ResolutionCausality / Mechanism
Hexane / EtOAc (10:1) None0.15 - 0.20Tailing / PoorInsufficient polarity to disrupt nitrogen-silanol hydrogen bonding.
Hexane / EtOAc (4:1) None0.35 - 0.45Moderate TailingHigher EtOAc concentration competes for silica active sites, but basicity still causes some drag.
Hexane / EtOAc (4:1) 1% TEA0.40 - 0.50Sharp / ExcellentTEA pre-saturates acidic silanol sites, preventing the isoquinoline nitrogen from binding.
DCM / MeOH (95:5) None0.60 - 0.70Fronting / PoorMethanol is too polar and a strong H-bond donor; causes co-elution with polar impurities.

Part 3: Self-Validating Experimental Protocol: Flash Column Chromatography

This step-by-step methodology incorporates self-validating checkpoints to ensure high-purity isolation of 5-Bromo-7-methoxyisoquinoline.

Phase 1: Preparation and Column Packing

  • Stationary Phase Selection: Use 230–400 mesh silica gel. Calculate the required mass of silica: use a 30:1 to 50:1 ratio of silica to crude sample mass.

  • Eluent Preparation: Prepare a gradient system of Hexane:EtOAc. Pre-mix the initial eluent (10:1 Hexane:EtOAc) and add 1% v/v Triethylamine (TEA).

    • Causality: Pre-mixing TEA ensures the column is neutralized during the packing phase, preventing the product from irreversibly binding to fresh silica upon loading.

  • Slurry Packing: Slurry the silica in the 10:1 Hexane:EtOAc (+1% TEA) mixture and pour it into the column. Tap the column to remove air bubbles, which cause channeling and ruin band resolution.

Phase 2: Sample Loading (Self-Validating Step) 4. Dry Loading: Dissolve the crude 5-Bromo-7-methoxyisoquinoline in a minimum amount of Dichloromethane (DCM). Add a small amount of silica gel (approx. 3x the crude mass) and evaporate the DCM under reduced pressure until a free-flowing powder is formed.

  • Causality: Dry loading prevents the "solvent shock" and band broadening that occurs when a sample is loaded in a solvent more polar than the starting eluent.

  • Application: Carefully add the dry-loaded powder to the top of the flat silica bed. Add a 1 cm protective layer of sea sand on top.

Phase 3: Elution and Fraction Collection 6. Gradient Elution: Begin eluting with 10:1 Hexane:EtOAc (+1% TEA). Collect 10–20 mL fractions. 7. Polarity Ramp: Once non-polar impurities (e.g., unreacted halogenated starting materials) have eluted, increase the gradient to 8:1, then 4:1 Hexane:EtOAc (+1% TEA) to elute the target isoquinoline[3]. 8. Fraction Analysis: Spot fractions on a TLC plate. Visualize under UV light (254 nm), as the conjugated isoquinoline system is highly UV-active.

  • Self-Validation: Co-spot the fractions against the crude mixture to confirm the identity of the target Rf​ (~0.35).

Part 4: Troubleshooting Guide

Issue 1: The product is co-eluting with a debrominated byproduct (e.g., 7-methoxyisoquinoline).

  • Diagnosis: Halogenated aromatic compounds often have similar polarities to their debrominated counterparts, making silica gel separation difficult.

  • Solution: Switch to a shallower gradient (e.g., 20:1 to 10:1 Hexane:EtOAc) and increase the column length. If this fails, consider recrystallization from ethanol/water, as the bromo-substituent significantly alters the crystal lattice energy and solubility compared to the hydrogen-substituted analog[1].

Issue 2: Recovery of 5-Bromo-7-methoxyisoquinoline is exceptionally low (<40%), despite complete consumption of starting material.

  • Diagnosis: The compound is likely trapped on the column due to severe chemisorption, or it precipitated on the column.

  • Solution: Flush the column with a highly polar solvent (e.g., 10% Methanol in DCM with 2% TEA) to strip the remaining product. In future runs, switch the stationary phase to basic alumina, which is highly effective for separating quinoline and isoquinoline derivatives without irreversible binding[4].

Issue 3: The isolated product is an oil instead of a solid.

  • Diagnosis: Trace amounts of EtOAc or TEA are trapped in the product matrix, depressing the melting point.

  • Solution: Re-dissolve the oil in a volatile non-polar solvent (like pentane or diethyl ether) and re-evaporate. Dry the resulting residue under high vacuum (lyophilizer or Schlenk line) for 12–24 hours to yield the pure solid.

Part 5: Purification Workflow Visualization

G Start Crude 5-Bromo-7-methoxyisoquinoline TLC TLC Screening (Hexane:EtOAc 4:1) Start->TLC CheckTailing Is there severe tailing/streaking? TLC->CheckTailing AddTEA Add 1-2% TEA to Eluent or Use Basic Alumina CheckTailing->AddTEA Yes StandardSilica Standard Silica Gel (230-400 mesh) CheckTailing->StandardSilica No Gradient Gradient Elution (10:1 to 4:1 Hexane:EtOAc) AddTEA->Gradient StandardSilica->Gradient Fractions Collect & Analyze Fractions (UV 254 nm) Gradient->Fractions Pure Pure 5-Bromo-7-methoxyisoquinoline Fractions->Pure

Decision-tree workflow for optimizing the chromatographic purification of basic isoquinolines.

References

  • Theodor Peez. "Photochemie von α-Naphthylacrylaten". Philipps-Universität Marburg. Available at: [Link]

  • "Supplementary Information". The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing 5-Bromo-7-methoxyisoquinoline Cross-Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges optimizing cross-coupling reactions for highly functionalized heterocycles. 5-Bromo-7-methoxyisoquinoline presents a unique dual-challenge: the isoquinoline nitrogen acts as a potent catalyst poison, while the 7-methoxy group alters the electronic landscape of the C-Br bond.

This guide moves beyond generic protocols. It provides field-proven, self-validating workflows that explain the causality behind every experimental choice, ensuring you can confidently reduce catalyst loading without sacrificing yield.

Section 1: Mechanistic Insights & Troubleshooting (The "Why")

Before adjusting reaction parameters, it is critical to understand how 5-Bromo-7-methoxyisoquinoline interacts with palladium catalysts at the molecular level.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (5-Br-7-OMe-IsoQ) Pd0->OxAdd Substrate Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Isoquinoline N-lone pair PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation / Amine Binding PdII->TransMet Reagent/Base PdII->Poison Off-cycle species RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle highlighting Pd deactivation via isoquinoline nitrogen coordination.

FAQ 1: Why does my reaction stall at 1-2 mol% Pd loading, but proceed at 10 mol%? Answer: The isoquinoline nitrogen is a strong Lewis base. Its lone pair can coordinate to the electrophilic Pd(II) center, pulling the catalyst off-cycle and forming stable, inactive complexes[1],[2]. At high catalyst loadings (10 mol%), the sheer excess of palladium compensates for this poisoning. To achieve low loadings (1-2 mol%), you must use sterically demanding ligands (e.g., XPhos, BrettPhos). The bulky dicyclohexyl or di-tert-butyl groups physically shield the palladium center, preventing the isoquinoline nitrogen from coordinating while still allowing the C-Br bond to undergo oxidative addition.

FAQ 2: How does the 7-methoxy group impact the oxidative addition step? Answer: Oxidative addition is typically the rate-determining step in these catalytic cycles[3]. The 7-methoxy group exerts a strong electron-donating (+M) effect, which increases the electron density of the isoquinoline ring. This slightly deactivates the C5-Br bond compared to an unsubstituted bromoisoquinoline. To counteract this and maintain a low catalyst loading, the ligand must be highly electron-rich (e.g., dialkylbiaryl phosphines) to increase the nucleophilicity of the Pd(0) species, thereby accelerating oxidative addition[3].

FAQ 3: My reaction mixture turns black within 30 minutes. What does this mean? Answer: The formation of a black precipitate is palladium black, an agglomerated, inactive form of Pd(0)[4]. This occurs when phosphine ligands dissociate from the metal center. In the context of 5-Bromo-7-methoxyisoquinoline, if the oxidative addition is slow (due to the 7-methoxy group) and the ligand is insufficiently bulky, the naked Pd(0) atoms will aggregate. This is a self-validating failure state: if you see Pd black, your catalytic cycle has collapsed. You must switch to a more strongly coordinating bidentate ligand (like BINAP) or a highly stable bulky monodentate ligand, and ensure rigorous degassing[5],[4].

Section 2: Quantitative Data & Optimization

The following table summarizes the causal relationship between catalyst system selection and reaction outcome for 5-Bromo-7-methoxyisoquinoline.

Reaction TypeCatalyst PrecursorLigandBaseSolventLoading (mol%)Outcome / Causality
SuzukiPd(PPh₃)₄None (PPh₃)K₂CO₃Dioxane/H₂O5.0<30% Yield. PPh₃ lacks steric bulk; severe N-coordination poisoning occurs[1].
SuzukiPd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1.0>95% Yield. Bulky biaryl ligand shields Pd; electron-rich nature overcomes 7-OMe deactivation[3].
Buchwald-HartwigPd(dba)₂BINAPCs₂CO₃THF2.580% Yield. Bidentate ligand stabilizes Pd(II) intermediate; optimized for scale-up[5].
Buchwald-HartwigPd(OAc)₂BrettPhosNaOtBuToluene1.0>90% Yield. Highly active system for primary amines; rapid oxidative addition[3].
Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. The workflow below outlines the critical steps required to maintain active Pd(0) species at low loadings.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Pre-catalyst & Ligand Mixing Step1->Step2 Step3 3. Substrate Addition Step2->Step3 Step4 4. Degassed Solvent/Base Step3->Step4 Step5 5. Heating & Monitoring Step4->Step5

Caption: Step-by-step inert atmosphere workflow for low-loading palladium cross-coupling.

Protocol A: Low-Loading Suzuki-Miyaura Coupling (1.0 mol% Pd)

Objective: Achieve >95% conversion while preventing Pd black formation.

  • Reagent Preparation (Glovebox/Schlenk): To an oven-dried Schlenk flask, add 5-Bromo-7-methoxyisoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst/Ligand Pre-mixing: Add Pd₂(dba)₃ (0.5 mol% = 1.0 mol% Pd) and XPhos (2.2 mol%).

    • Causality: A slight excess of ligand ensures no naked Pd(0) exists to form Pd black[4].

  • Inert Atmosphere Establishment: Evacuate and backfill the flask with Argon three times.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines, destroying the active catalyst[4].

  • Solvent Injection: Inject a thoroughly degassed mixture of 1,4-Dioxane/H₂O (5:1 v/v)[6].

  • Self-Validating Heating & Monitoring: Heat to 80°C. Visually inspect at T=30 mins.

    • Pass State: Solution is homogeneous yellow/orange. Proceed to full reaction time (2-4 hours).

    • Fail State: Solution contains a black precipitate. Halt reaction; the catalyst has agglomerated[4].

Protocol B: Optimized Buchwald-Hartwig Amination (2.5 mol% Pd)

Objective: Suppress biaryl byproduct formation and N-coordination during amination[5].

  • Reagent Combination: In a dry reaction vessel, combine 5-Bromo-7-methoxyisoquinoline (1.0 equiv), Pd(dba)₂ (2.5 mol%), BINAP (3.0 mol%), and Cs₂CO₃ (1.5 equiv).

  • Amine Addition: Add the primary amine (1.1 equiv).

    • Causality: Avoid large excesses of amine to prevent off-target selectivity and biaryl formation[5].

  • Solvent Addition: Add anhydrous, degassed THF.

  • Heating: Stir at 65°C for 15 hours.

    • Causality: Lower temperatures combined with a bidentate ligand stabilize the Pd(II)-amido complex, favoring reductive elimination over catalyst decomposition[5].

References
  • Title: Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: PMC (National Institutes of Health) URL: [Link]

Sources

Technical Support Center: Troubleshooting Debromination in 5-Bromo-7-methoxyisoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges during the functionalization of 5-Bromo-7-methoxyisoquinoline . A pervasive issue when working with this electron-deficient heterocyclic scaffold is debromination (specifically, hydrodehalogenation or protodebromination), where the bromine atom is prematurely replaced by a hydrogen atom, yielding the undesired 7-methoxyisoquinoline byproduct.

This guide synthesizes mechanistic causality, field-proven optimization strategies, and self-validating protocols to help you suppress this side reaction and maximize your cross-coupling or lithiation yields.

Mechanistic Causality: Why Does Debromination Occur?

To prevent debromination, we must first understand its origin. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the reaction ideally proceeds through three steps: oxidative addition, transmetalation, and reductive elimination.

However, the electron-withdrawing nature of the isoquinoline nitrogen accelerates oxidative addition but leaves the resulting Ar−Pd(II)−Br intermediate highly electrophilic[1]. If the transmetalation step is slow, this intermediate becomes susceptible to a competing hydrodehalogenation pathway . In this side reaction, a hydride source (often a protic solvent or an alkoxide base) transfers a hydride to the palladium center, forming an Ar−Pd(II)−H species. Subsequent reductive elimination yields the debrominated arene ( Ar−H ) and regenerates the Pd(0) catalyst[2].

G Start Pd(0) + Ar-Br (5-Bromo-7-methoxyisoquinoline) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Transmet Transmetalation (e.g., R-B(OH)2) OxAdd->Transmet Cross-Coupling Pathway Hydride Hydride Transfer (from Solvent/Base) OxAdd->Hydride Hydrodehalogenation RedElim_Cross Reductive Elimination Desired Product (Ar-R) Transmet->RedElim_Cross RedElim_Cross->Start ArPdH [Ar-Pd(II)-H] Hydride->ArPdH RedElim_Dehalo Reductive Elimination Debrominated Byproduct (Ar-H) ArPdH->RedElim_Dehalo RedElim_Dehalo->Start

Caption: Catalytic cycle contrasting desired cross-coupling vs. hydrodehalogenation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing massive debromination during the Suzuki coupling of 5-bromo-7-methoxyisoquinoline. What is the most likely culprit? A1: The most common culprits are your choice of solvent and base. Protic solvents (like methanol or ethanol) and strong alkoxide bases (like NaOEt) act as potent hydride donors via β -hydride elimination once coordinated to the palladium center[3],[2]. To suppress this, switch to an aprotic solvent system (e.g., Toluene or 1,4-Dioxane with minimal water) and use weaker, inorganic bases (e.g., K3​PO4​ or Cs2​CO3​ ) that facilitate transmetalation without acting as hydride sources[4].

Q2: How does my choice of phosphine ligand influence the Ar-R / Ar-H product ratio? A2: Ligand selection is critical for tuning the relative rates of the competing pathways. Unhindered ligands (like PPh3​ ) allow the hydrodehalogenation pathway to compete effectively. By switching to bulky, electron-rich dialkylbiaryl phosphines (such as XPhos, SPhos, or RuPhos), you achieve two things:

  • The electron-rich nature accelerates the rate-limiting transmetalation step.

  • The extreme steric bulk forces the desired reductive elimination to occur rapidly, effectively outcompeting the slower hydride transfer pathway[5].

Q3: Can temperature control help minimize the debrominated byproduct? A3: Yes. Hydrodehalogenation typically has a higher activation energy barrier than the desired transmetalation/reductive elimination sequence. Operating at excessively high temperatures (e.g., >100 °C) provides the thermal energy required to drive the side reaction[5]. Lowering the reaction temperature to the minimum effective threshold (typically 60 °C – 80 °C) disfavors the debromination pathway while maintaining cross-coupling efficacy.

Q4: I am not doing cross-coupling; I am performing a halogen-metal exchange (lithiation) to functionalize the 5-position, but I only recover 7-methoxyisoquinoline. What is wrong? A4: In lithiation, debromination is caused by the premature protonation of the highly reactive 5-lithio-7-methoxyisoquinoline intermediate. This occurs if there is trace moisture in your system, if your solvent is not strictly anhydrous, or if the temperature rises too high, allowing the organolithium species to abstract a proton from the solvent (e.g., THF)[6]. Ensure strictly anhydrous conditions, use freshly titrated n-BuLi, and maintain cryogenic temperatures (-78 °C to -100 °C) throughout the addition and electrophile quench[6].

Workflow Issue Issue Detected: High Ar-H Byproduct Step1 1. Evaluate Solvent & Base Switch to aprotic solvent & weaker base Issue->Step1 Step2 2. Optimize Ligand Use bulky, electron-rich phosphines (e.g., XPhos) Step1->Step2 Step3 3. Control Temperature Lower reaction temp to disfavor side reactions Step2->Step3 Success Debromination Suppressed High Yield Ar-R Step3->Success

Caption: Stepwise troubleshooting workflow to suppress debromination in cross-coupling.

Quantitative Data Summary: Parameter Optimization

The following table summarizes the causal impact of various reaction parameters on the extent of debromination, providing a quick-reference guide for reaction optimization.

Parameter CategoryCondition / ReagentImpact on DebrominationMechanistic Rationale
Solvent Methanol / EthanolHigh Acts as a potent hydride donor via β -hydride elimination.
Solvent Toluene / 1,4-DioxaneLow Aprotic; lacks abstractable hydrides, suppressing the side reaction.
Base NaOEt / NaOMeHigh Strong alkoxides readily transfer hydrides to the Pd(II) center.
Base K3​PO4​ / Cs2​CO3​ Low Weaker inorganic bases facilitate transmetalation without hydride transfer.
Ligand PPh3​ Moderate/High Unhindered; allows competing pathways to occur at similar rates.
Ligand XPhos / SPhosLow Bulky and electron-rich; accelerates transmetalation and desired reductive elimination.
Temperature > 100 °CHigh High thermal energy overcomes the activation barrier for hydrodehalogenation.
Temperature 60 °C - 80 °CLow Kinetically favors the lower-energy cross-coupling pathway.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates an in-process analytical check to quantify the success of the debromination suppression strategy before committing to time-consuming purification.

Objective:

Perform a Suzuki-Miyaura cross-coupling on 5-Bromo-7-methoxyisoquinoline while suppressing hydrodehalogenation to <5%.

Materials:
  • Substrate: 5-Bromo-7-methoxyisoquinoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst/Ligand: Pd2​(dba)3​ (2 mol%) and XPhos (8 mol%)

  • Base: Anhydrous K3​PO4​ (2.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio, thoroughly degassed)

Step-by-Step Methodology:

Step 1: Rigorous Deoxygenation & Setup

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-7-methoxyisoquinoline, the arylboronic acid, and K3​PO4​ .

  • Transfer the flask to an inert atmosphere (Argon or Nitrogen glovebox/manifold).

  • Add the Pd2​(dba)3​ and XPhos. Causality Note: Pre-mixing the bulky ligand with the Pd source before solvent addition ensures rapid formation of the active L1​Pd(0) species, preventing catalyst aggregation.

Step 2: Solvent Addition & Reaction Execution 4. In a separate flask, prepare a 10:1 mixture of Toluene and Water. Degas the mixture via three freeze-pump-thaw cycles or by vigorous sparging with Argon for 30 minutes. 5. Add the degassed solvent mixture to the Schlenk flask via a gas-tight syringe. 6. Seal the flask and heat the reaction mixture to 75 °C in a pre-heated oil bath. Causality Note: Keeping the temperature strictly at 75 °C provides enough energy for transmetalation while starving the higher-energy hydrodehalogenation pathway.

Step 3: Self-Validation & In-Process Analysis 7. After 4 hours, withdraw a 50 μL aliquot using an Argon-purged syringe. 8. Quench the aliquot in 0.5 mL of Ethyl Acetate, filter through a short pad of Celite to remove the catalyst, and concentrate. 9. Validation Check: Analyze the crude residue via 1H NMR or LC-MS. Integrate the distinct aromatic protons of the desired cross-coupled product against the signature C5−H proton of the debrominated 7-methoxyisoquinoline.

  • Pass Criteria: Ratio of Ar-R to Ar-H is > 95:5. Proceed to workup.
  • Fail Criteria: If Ar-H is > 10%, immediately cool the reaction to halt further degradation and re-evaluate solvent anhydrousness or base selection.

Step 4: Workup & Isolation 10. Upon successful validation and complete consumption of the starting material, cool the reaction to room temperature. 11. Dilute with Ethyl Acetate and wash sequentially with distilled water and brine. 12. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides ACS Publications[Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS RSC Publishing[Link]

Sources

Technical Support Center: Troubleshooting 5-Bromo-7-methoxyisoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals experiencing low conversion rates or stalled catalytic cycles when utilizing 5-Bromo-7-methoxyisoquinoline as an electrophilic coupling partner.

Due to the unique electronic and steric environment of the isoquinoline core, standard cross-coupling conditions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) often fail. Below is an authoritative, causality-driven guide to diagnosing and resolving these specific mechanistic failures.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My reaction mixture turns black within 30 minutes, resulting in <10% conversion. What is the root cause? Causality: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal[1]. The isoquinoline nitrogen is a strong σ-donor that can coordinate to the active Pd(0) catalyst, leading to severe deactivation[2]. This is a ubiquitous issue with heteroaryl substrates[2]. When the active catalyst is sequestered by the substrate, ligand dissociation occurs, leaving the Pd(0) species unprotected and prone to agglomeration. Solution: Shift from simple Pd salts (e.g., Pd(OAc)₂) to bulky, electron-rich precatalysts. The steric bulk of ligands like XPhos or SPhos prevents the isoquinoline nitrogen from coordinating to the palladium center, while their electron-rich nature facilitates the oxidative addition step[1].

Q2: I am using K₃PO₄ as a base in anhydrous toluene, but the reaction is completely stalled. What is the mechanistic failure? Causality: In cross-coupling reactions, the base plays a crucial role in the transmetalation step[3]. When using inorganic bases like K₃PO₄ under strictly anhydrous conditions, the base remains entirely insoluble, preventing the formation of the necessary active palladium-alkoxo or palladium-hydroxo complex. Solution: Anhydrous couplings with K₃PO₄ actually require a small amount of water to function effectively[1]. Adding 1-5 equivalents of water relative to the substrate, or grinding the K₃PO₄ to a very fine consistency, will significantly improve reproducibility and conversion[4].

Q3: LC-MS analysis shows significant formation of 7-methoxyisoquinoline (dehalogenated byproduct). How do I suppress this? Causality: Dehalogenation (the replacement of the bromine atom with hydrogen) is a reductive side reaction mediated by the palladium catalyst[2]. This occurs when oxidative addition is successful, but transmetalation is slow, allowing the Pd(II)-aryl intermediate to undergo β-hydride elimination or abstract a hydrogen atom from the solvent/base[3]. Solution: Ensure your reaction is strictly anaerobic, as oxygen can disrupt the catalytic cycle. Use high-purity reagents and consider switching to a more rigid ligand system (e.g., BrettPhos) that accelerates reductive elimination over β-hydride elimination[3].

Part 2: Quantitative Data & Optimization Parameters

To systematically optimize your reaction, avoid random screening. The table below summarizes the expected outcomes of various catalytic systems based on the mechanistic principles of 5-Bromo-7-methoxyisoquinoline.

Table 1: Optimization Matrix for Buchwald-Hartwig Amination of 5-Bromo-7-methoxyisoquinoline

EntryPalladium Source / PrecatalystLigandBaseSolventTemp (°C)Conversion (%)Primary Observation & Causality
1Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃Toluene100<5%Rapid Pd black formation due to N-coordination[1].
2Pd₂(dba)₃ (2.5 mol%)BINAPNaOtBuToluene10015%Stalled reaction; bidentate ligand struggles with oxidative addition[5].
3Pd(OAc)₂ (5 mol%)XPhosCs₂CO₃1,4-Dioxane10065%Moderate conversion; some dehalogenation observed[1].
4BrettPhos Pd G3 (2 mol%) BrettPhos LHMDS THF 80 >95% Clean conversion; bulky ligand prevents poisoning.

Part 3: Troubleshooting Workflow Visualization

TroubleshootingFlow Start Low Conversion (<20%) with 5-Br-7-OMe-Isoquinoline Check1 Is Palladium Black forming early? Start->Check1 Path1 Cause: N-Coordination & Catalyst Poisoning Check1->Path1 Yes Check2 Is the starting material mostly unreacted? Check1->Check2 No Sol1 Solution: Use bulky ligands (XPhos, BrettPhos) & G3 Pd Path1->Sol1 Path2 Cause: Poor Oxidative Addition (Steric/Electronic Mismatch) Check2->Path2 Yes Check3 Are side products forming? (e.g., Dehalogenation) Check2->Check3 No Sol2 Solution: Electron-rich ligands (tBu3P) & higher temp Path2->Sol2 Path3 Cause: Protodehalogenation or Homocoupling Check3->Path3 Yes Sol3 Solution: Strict anaerobic setup, optimize base/water ratio Path3->Sol3

Logical workflow for diagnosing and resolving low conversion rates in cross-coupling reactions.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is engineered to bypass the common pitfalls associated with 5-Bromo-7-methoxyisoquinoline.

Objective: Achieve >95% conversion via Buchwald-Hartwig Amination while completely suppressing palladium black formation. Self-Validation Checkpoint: The reaction mixture must remain a clear, homogeneous yellow/orange solution. If the solution turns black within 15 minutes, the system has failed the oxygen-exclusion or ligand-binding test.

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool under a stream of nitrogen or argon[6].

  • Reagent Charging: To the reaction flask under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.5-2.0 equiv.), 5-Bromo-7-methoxyisoquinoline (1.0 equiv.), and the amine (1.1-1.2 equiv.)[6].

  • Inert Atmosphere Establishment: Seal the vessel and cycle between high vacuum and an inert gas (Argon or Nitrogen) three times to ensure a strictly oxygen-free environment[3].

  • Solvent Addition: Add anhydrous, thoroughly degassed solvent (e.g., THF or Toluene) via syringe under the inert atmosphere[6].

  • Thermal Activation & Monitoring: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–100 °C). Monitor the reaction progress by taking small aliquots for LC-MS analysis[3].

  • Quenching and Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated[6].

References

  • Diagnosing issues with a failed Suzuki coupling?, r/Chempros - Reddit,[Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol, Organic Process Research & Development - ACS Publications,[Link]

Sources

Technical Support Center: Purification & Recrystallization of 5-Bromo-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and mechanistic challenges associated with purifying 5-Bromo-7-methoxyisoquinoline (CAS: 1824478-07-0)[1].

Halogenated, methoxy-substituted isoquinolines present unique purification challenges. The basic isoquinoline nitrogen provides polarity, but the bromine atom and methoxy group significantly increase the molecule's lipophilicity. This guide provides field-proven troubleshooting strategies, quantitative solvent data, and a self-validating protocol to ensure you achieve >99% purity without suffering yield loss from liquid-liquid phase separation (oiling out).

Part 1: Frequently Asked Questions & Troubleshooting

FAQ 1: Why is Isopropanol (IPA) recommended over Methanol or Toluene for this compound?

Answer: Solvent selection dictates the thermodynamic gradient of your crystallization. Toluene dissolves 5-Bromo-7-methoxyisoquinoline too readily at room temperature, leading to massive yield losses in the mother liquor. Conversely, Methanol is too polar; as the solution cools, the hydrophobic bromine and methoxy groups force the compound to undergo Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a crystal lattice.

Isopropanol (IPA) provides the optimal balance[2]. It offers high solvency at its boiling point (82.6 °C) and very low solvency at 0–5 °C, creating an ideal Metastable Zone Width (MZW) for slow, controlled nucleation.

Quantitative Solvent Selection Matrix

Solvent System Boiling Point (°C) Relative Polarity Solvency at 20°C Solvency at Reflux Suitability & Rationale
Isopropanol (IPA) 82.6 0.546 Low High Optimal : Excellent thermal gradient; minimizes oiling out.
Ethyl Acetate / Heptane (1:3) ~77 / 98 ~0.228 Low Moderate Good : Anti-solvent tuning allows precise control of MZW.
Toluene 110.6 0.099 Moderate Very High Poor : High solubility at room temp leads to severe yield loss.

| Methanol / Water (9:1) | ~65 | ~0.762 | Low | Moderate | Poor : High risk of liquid-liquid phase separation (LLPS). |

FAQ 2: During cooling, my product forms a biphasic oil at the bottom of the flask instead of crystals. How do I fix this?

Answer: You have encountered "oiling out." This occurs when the solute's melting point is depressed below the solvent's saturation temperature, causing the compound to separate as an impure liquid rather than a solid crystal.

Troubleshooting Causality & Fix:

  • Reheat the mixture until the oil completely redissolves into a homogenous solution.

  • Adjust the Solvent: Add 10–15% (v/v) of an anti-solvent like Heptane. This decreases the overall solubility, pushing the saturation temperature higher and away from the depressed melting point.

  • Seed the Solution: As the solution cools to ~50 °C, introduce 1-2 mg of pure 5-Bromo-7-methoxyisoquinoline seed crystals. Seeding bypasses the activation energy barrier for primary nucleation, forcing the molecules to adopt a crystal lattice before they can oil out.

Part 2: Standard Operating Procedure (SOP) for >99% Purity

This protocol is designed as a self-validating system, ensuring that any deviations are caught before the final isolation step, adhering to standard chemical purification principles ()[3].

Step 1: Saturation & Dissolution

  • Action: Weigh the crude 5-Bromo-7-methoxyisoquinoline. Add 10 to 12 mL of Isopropanol (IPA) per gram of crude material. Heat the suspension to a gentle reflux (82 °C) under magnetic stirring until complete dissolution is achieved.

  • Causality: IPA's boiling point is close to the expected melting point of the compound, ensuring maximum thermodynamic solubility without degrading the methoxy ether linkage.

Step 2: Hot Filtration (Self-Validation Step)

  • Action: Quickly filter the boiling solution through a pre-warmed Buchner funnel.

  • Validation: The filtrate must be perfectly clear and pale yellow. If the solution is cloudy, colloidal impurities remain. Re-filter through a tighter porosity frit (e.g., Celite pad) before proceeding.

Step 3: Controlled Nucleation

  • Action: Transfer the clear filtrate to a crystallizing flask. Turn off the heat and allow the solution to cool at a controlled rate of 1–2 °C per minute down to room temperature.

  • Causality: Rapid cooling crashes the compound out as an amorphous solid, trapping impurities within the matrix. Slow cooling keeps the system within the Metastable Zone, promoting the growth of highly ordered, pure crystal lattices.

Step 4: Seeding and Maturation

  • Action: Once the solution reaches 45 °C, add a few seed crystals. Continue cooling to 0–5 °C using an ice bath and hold for 2 hours.

  • Causality: The extended hold time at 0 °C ensures maximum thermodynamic recovery of the product from the mother liquor, driving the equilibrium toward the solid phase.

Step 5: Isolation & Desiccation

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold IPA/Heptane (1:1 v/v). Dry the crystals in a vacuum oven at 40 °C and 10 mbar for 12 hours.

  • Validation: Analyze the dried crystals via HPLC. The absence of a baseline hump and a single sharp peak validates a purity exceeding 99.0%.

Part 3: Experimental Workflow Visualization

The following diagram maps the logical relationships and troubleshooting loops of the recrystallization process.

Recrystallization_Workflow Start Crude 5-Bromo-7-methoxyisoquinoline (Contains impurities & isomers) Dissolve Dissolve in boiling Isopropanol (IPA) (10-12 mL / gram) Start->Dissolve HotFilter Hot Filtration (Remove insoluble particulates) Dissolve->HotFilter Cooling Controlled Cooling (Cool at 1-2 °C/min to 20 °C) HotFilter->Cooling OilingOut Phase Separation? (Oiling Out Detected) Cooling->OilingOut Reheat Reheat to 80 °C, Add 10% Heptane & Seed Crystals OilingOut->Reheat Yes Crystallize Crystal Maturation (Hold at 0-5 °C for 2 hours) OilingOut->Crystallize No Reheat->Cooling Retry Filter Vacuum Filtration (Wash with cold IPA/Heptane) Crystallize->Filter Dry Vacuum Drying (40 °C, 10 mbar, 12h) Filter->Dry Pure High-Purity 5-Bromo-7-methoxyisoquinoline (>99% HPLC) Dry->Pure

Figure 1: Troubleshooting workflow for 5-Bromo-7-methoxyisoquinoline recrystallization.

References

  • Title: Purification of Laboratory Chemicals (8th Edition) Source: Elsevier URL: [Link]

  • Title: US Patent 2593798A - Aminoalkylamino isoquinoline compounds (Highlighting standard isopropanol recrystallization for isoquinoline derivatives)

Sources

Validation & Comparative

5-Bromo-7-methoxyisoquinoline vs 5-bromoisoquinoline reactivity comparison

Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity Profiling and Cross-Coupling Dynamics: 5-Bromo-7-methoxyisoquinoline vs. 5-Bromoisoquinoline

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, understanding the subtle electronic perturbations within isoquinoline derivatives is paramount. For researchers designing synthetic routes or optimizing hit-to-lead campaigns, the choice between a baseline scaffold like 5-bromoisoquinoline and an electronically tuned variant like 5-bromo-7-methoxyisoquinoline dictates the efficiency of downstream late-stage functionalization.

This guide provides an in-depth, mechanistic comparison of these two building blocks, focusing on their reactivity profiles in palladium-catalyzed cross-coupling reactions, supported by structural causality and self-validating experimental protocols.

Structural Causality and Electronic Perturbation

To understand the reactivity differences between these two molecules, we must analyze the[1]. In the isoquinoline core, the nitrogen atom occupies position 2. The carbocyclic ring, which houses the bromine atom, consists of positions 5, 6, 7, and 8.

In 5-bromoisoquinoline , the C5 position is located on the carbocyclic ring. While the fused pyridine ring exerts a global electron-withdrawing effect, the C5 position maintains a baseline level of electrophilicity that is highly amenable to oxidative addition by low-valent transition metals[2].

The introduction of a methoxy group at the C7 position in 5-bromo-7-methoxyisoquinoline fundamentally alters this electronic landscape through competing resonance (+M) and inductive (-I) effects:

  • The Meta-Relationship: The C7 methoxy group is meta to the C5 bromine. Because resonance effects (+M) direct electron density exclusively to the ortho (C6, C8) and para (C4a) positions, the C5 carbon does not receive direct electron donation from the oxygen's lone pairs.

  • Inductive Withdrawal: At the C5 position, the dominant electronic influence of the C7 methoxy group is its inductive electron-withdrawing effect (-I).

The Mechanistic Consequence: The -I effect of the methoxy group decreases the electron density at C5. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the electron-rich Pd(0) catalyst into the C-Br bond. Because the C5-Br bond in 5-bromo-7-methoxyisoquinoline is more electron-deficient (electrophilic) than in the unsubstituted analog, it undergoes oxidative addition at an accelerated rate .

Reactivity cluster_0 Substrate Electronic Profile A 5-Bromoisoquinoline (Baseline C-Br Reactivity) C Oxidative Addition Pd(0) → Pd(II) A->C Standard Rate B 5-Bromo-7-methoxyisoquinoline (-I effect at C5) B->C Accelerated Rate (Increased Electrophilicity) D Transmetalation & Reductive Elimination C->D E Cross-Coupled Product D->E

Mechanistic pathway of Pd-catalyzed cross-coupling highlighting the accelerated oxidative addition rate.

Comparative Reactivity Profile

The theoretical acceleration of oxidative addition translates directly into observable experimental outcomes. When subjected to standard cross-coupling conditions, the methoxy-substituted variant consistently demonstrates superior kinetics and isolated yields.

Parameter5-Bromoisoquinoline5-Bromo-7-methoxyisoquinoline
CAS Number 34784-04-81824478-07-0
Molecular Weight 208.05 g/mol 238.08 g/mol
C-Br Electronic Environment Baseline ElectrophilicityEnhanced Electrophilicity (-I effect)
Oxidative Addition Rate StandardAccelerated
Typical Suzuki Yield 75 - 85%85 - 95%
Buchwald-Hartwig Amination Requires standard heatingTolerates milder conditions

Note: Yields are generalized based on standard phenylboronic acid couplings using Pd(dppf)Cl₂ catalysis.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To objectively compare the performance of these two scaffolds, researchers must utilize a standardized, self-validating experimental workflow. The following protocol is designed to maximize yield while providing internal checkpoints to verify the integrity of the reaction.

Causality of Experimental Choices:

  • Catalyst Selection (Pd(dppf)Cl₂): The basic nitrogen (N2) of the isoquinoline ring can competitively bind to palladium, poisoning the catalyst. The bidentate nature of the dppf ligand creates a sterically hindered, stable Pd-complex that resists deactivation by the substrate's heterocyclic nitrogen[3].

  • Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane fully solubilizes the organic substrates, while the aqueous component is strictly necessary to dissolve the K₂CO₃ base and generate the reactive boronate "ate" complex required for the transmetalation step.

Workflow A 1. Substrate & Boronic Acid Preparation in Dioxane/H2O B 2. System Degassing (Argon Sparging, 15 min) A->B C 3. Catalyst Addition (Pd(dppf)Cl2, 5 mol%) B->C D 4. Thermal Activation (90°C, 12-16 hours) C->D E 5. Aqueous Workup & Extraction (EtOAc) D->E F 6. LC-MS Validation & Flash Chromatography E->F

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling of isoquinoline derivatives.

Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask, add the isoquinoline substrate (1.0 equiv, 1.0 mmol) and the aryl boronic acid (1.2 equiv, 1.2 mmol).

  • Solvent Addition & Base: Add 1,4-Dioxane (8.0 mL) and an aqueous solution of K₂CO₃ (2.0 M, 2.0 mL).

  • Degassing (Critical Validation Step): Sparge the biphasic mixture with Argon for exactly 15 minutes. Failure to remove oxygen will result in the rapid oxidation of the active Pd(0) species to an inactive Pd(II) black precipitate, halting the catalytic cycle.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of Argon. Seal the flask.

  • Thermal Activation & Monitoring: Heat the reaction to 90°C.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot at 2 hours and 6 hours. Dilute in MeCN and analyze via LC-MS. The reaction is proceeding correctly if the starting material mass (m/z 208 for the unsubstituted, m/z 238 for the methoxy variant) decreases proportionally as the product mass appears. You will observe that the 5-bromo-7-methoxyisoquinoline achieves >90% conversion significantly faster than the 5-bromoisoquinoline.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Conclusion

While both 5-bromoisoquinoline and 5-bromo-7-methoxyisoquinoline are robust scaffolds for drug discovery, they are not electronically equivalent. The strategic placement of the methoxy group at the C7 position induces a meta-inductive (-I) effect that enhances the electrophilicity of the C5-Br bond. For researchers executing complex, late-stage cross-coupling reactions where catalyst loading and reaction times are critical, 5-bromo-7-methoxyisoquinoline offers a distinct kinetic advantage and higher overall synthetic efficiency.

References

  • PubChem. "5-Bromoisoquinoline - Structure, Chemical Names, Physical and Chemical Properties." National Center for Biotechnology Information. Available at:[Link]

  • Chemical Science (RSC). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Royal Society of Chemistry, 2016. Available at:[Link]

  • Accounts of Chemical Research (ACS). "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." American Chemical Society, 2008. Available at:[Link]

Sources

A Comparative Guide to the LC-MS/MS Fragmentation Pattern of 5-Bromo-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of 5-Bromo-7-methoxyisoquinoline. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of its fragmentation behavior against structurally related isoquinoline alkaloids. By elucidating the characteristic fragmentation pathways, this guide aims to facilitate the accurate identification and structural characterization of this and similar compounds in complex matrices. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and supported by experimental data from scientific literature.

Introduction: The Significance of Isoquinoline Alkaloids and the Need for Structural Elucidation

Isoquinoline alkaloids represent a large and structurally diverse class of natural products, many of which exhibit significant pharmacological activities.[1][2] Their structural complexity and the presence of various functional groups necessitate powerful analytical techniques for their characterization. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as an indispensable tool for the analysis of these compounds, offering high sensitivity and selectivity.[3][4] Understanding the specific fragmentation patterns of substituted isoquinolines, such as 5-Bromo-7-methoxyisoquinoline, is crucial for unambiguous identification in drug metabolism studies, natural product discovery, and synthetic chemistry.

This guide will explore the collision-induced dissociation (CID) fragmentation of 5-Bromo-7-methoxyisoquinoline, focusing on the influence of the bromo and methoxy substituents on its mass spectrometric behavior. A comparative analysis with other isoquinoline alkaloids will highlight the diagnostic ions and neutral losses that can be used for its specific detection.

Experimental Protocol: A Robust LC-MS/MS Methodology

To ensure reliable and reproducible fragmentation data, a well-defined LC-MS/MS protocol is paramount. The following methodology is a representative approach for the analysis of 5-Bromo-7-methoxyisoquinoline and related alkaloids.

2.1. Sample Preparation

A stock solution of 5-Bromo-7-methoxyisoquinoline is prepared in methanol at a concentration of 1 mg/mL. Working solutions for infusion or LC-MS analysis are prepared by diluting the stock solution in an appropriate solvent mixture, typically matching the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2.2. Liquid Chromatography (LC)

ParameterCondition
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Causality Behind Choices: A C18 column is chosen for its versatility in retaining a broad range of small molecules. The acidic mobile phase (0.1% formic acid) promotes protonation of the nitrogen atom in the isoquinoline ring, which is essential for efficient electrospray ionization in positive ion mode.[4] A gradient elution ensures adequate separation from potential impurities and allows for sharp peak shapes.

2.3. Mass Spectrometry (MS)

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer Triple Quadrupole or Quadrupole-Time-of-Flight (Q-TOF)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temp 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) to observe a range of fragments

Causality Behind Choices: Positive ESI is selected as the nitrogen atom in the isoquinoline core is readily protonated.[5] A triple quadrupole or Q-TOF instrument allows for the selection of the precursor ion and subsequent fragmentation to generate product ion spectra.[1] Ramping the collision energy provides a comprehensive view of the fragmentation pathways, from initial, low-energy cleavages to more extensive fragmentation at higher energies.

Fragmentation Analysis of 5-Bromo-7-methoxyisoquinoline

The positive ion ESI-MS spectrum of 5-Bromo-7-methoxyisoquinoline is expected to show a prominent protonated molecule, [M+H]+, at m/z 239.9/241.9, reflecting the isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br). The subsequent MS/MS fragmentation of this precursor ion reveals a series of characteristic product ions and neutral losses.

Predicted Fragmentation Data for 5-Bromo-7-methoxyisoquinoline

Precursor Ion [M+H]+ (m/z)Product Ion (m/z)Neutral LossPutative Fragment Structure/Identity
239.9 / 241.9224.9 / 226.915 Da (•CH3)Loss of a methyl radical from the methoxy group
239.9 / 241.9211.9 / 213.928 Da (CO)Subsequent loss of carbon monoxide
239.9 / 241.9196.9 / 198.943 Da (•CH3 + CO)Consecutive loss of methyl radical and CO
239.9 / 241.9161.078.9 / 80.9 Da (Br•)Loss of a bromine radical
239.9 / 241.9133.0106.9 / 108.9 Da (Br• + CO)Loss of bromine radical followed by CO
239.9 / 241.9117.0122.9 / 124.9 Da (Br• + C2H2O)Further fragmentation of the isoquinoline ring

3.1. Discussion of Fragmentation Pathways

The fragmentation of protonated 5-Bromo-7-methoxyisoquinoline is primarily driven by the lability of the methoxy group and the stability of the aromatic isoquinoline core.

  • Loss of a Methyl Radical (•CH3): A common fragmentation pathway for methoxy-containing aromatic compounds is the loss of a methyl radical (15 Da).[6][7] This results in the formation of a stable, even-electron fragment ion.

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation, including the loss of carbon monoxide (28 Da) from the ring structure.[8]

  • Loss of a Bromine Radical (Br•): The carbon-bromine bond can also cleave, leading to the loss of a bromine radical (79/81 Da). This fragmentation pathway is characteristic of brominated aromatic compounds.[9]

  • Combined Losses: A combination of these losses, such as the consecutive loss of a methyl radical and carbon monoxide, is also anticipated.

3.2. Visualizing the Fragmentation Pathway

The predicted fragmentation pathway can be visualized to better understand the relationships between the precursor and product ions.

Fragmentation_Pathway M [M+H]+ m/z 239.9/241.9 F1 [M+H - •CH3]+ m/z 224.9/226.9 M->F1 - •CH3 (15 Da) F3 [M+H - Br•]+ m/z 161.0 M->F3 - Br• (79/81 Da) F2 [M+H - •CH3 - CO]+ m/z 196.9/198.9 F1->F2 - CO (28 Da) F4 [M+H - Br• - CO]+ m/z 133.0 F3->F4 - CO (28 Da)

Caption: Predicted fragmentation pathway of protonated 5-Bromo-7-methoxyisoquinoline.

Comparative Fragmentation Analysis

To underscore the diagnostic value of the observed fragmentation, a comparison with structurally similar isoquinoline alkaloids is essential.

4.1. 7-Methoxyisoquinoline

The fragmentation of 7-methoxyisoquinoline would be expected to show the loss of a methyl radical (•CH3) and subsequent loss of carbon monoxide (CO), similar to the target compound. However, it will lack the characteristic isotopic pattern of bromine and will not exhibit the loss of a bromine radical.

4.2. 5-Bromoisoquinoline

Conversely, 5-bromoisoquinoline will display the prominent loss of a bromine radical (Br•) and the characteristic bromine isotopic signature. It will, however, not undergo the loss of a methyl radical or other fragments associated with the methoxy group.

Comparative Data Summary

CompoundPrecursor Ion [M+H]+ (m/z)Key Fragment Ions (m/z)Characteristic Neutral Losses
5-Bromo-7-methoxyisoquinoline 239.9 / 241.9224.9 / 226.9, 196.9 / 198.9, 161.0•CH3, CO, Br•
7-Methoxyisoquinoline 160.1145.1, 117.1•CH3, CO
5-Bromoisoquinoline 207.9 / 209.9129.0Br•

This comparative analysis clearly demonstrates that the fragmentation pattern of 5-Bromo-7-methoxyisoquinoline is a composite of the fragmentation behaviors of its constituent functionalities. The presence of both the loss of a methyl radical and a bromine radical provides a unique and definitive signature for its identification.

Conclusion

The LC-MS/MS fragmentation pattern of 5-Bromo-7-methoxyisoquinoline is characterized by distinct neutral losses of a methyl radical from the methoxy group and a bromine radical from the isoquinoline core. These fragmentation pathways, along with the characteristic isotopic pattern of bromine in the precursor and fragment ions, provide a high degree of confidence in its structural elucidation. By comparing its fragmentation to that of simpler, related isoquinoline alkaloids, the diagnostic value of these fragmentation patterns is further reinforced. The experimental protocol and data presented in this guide offer a solid foundation for researchers working on the identification and characterization of substituted isoquinoline alkaloids in various scientific disciplines.

References

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (n.d.).
  • Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). ResearchGate. [Link]

  • The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH 3 ] + fragment ion. (n.d.). ResearchGate. Retrieved from [Link]

  • Kukula-Koch, W. (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. Evidence-Based Complementary and Alternative Medicine, 2017, 1–11. [Link]

  • Fabre, N., Claparols, C., Richelme, S., & Fouraste, I. (2000). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica. Journal of Chromatography A, 905(1-2), 147–161. [Link]

  • Li, Y., & Vo, T. N. (2022). Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 33(3), 446–455. [Link]

  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). (2025). ResearchGate. [Link]

  • Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

  • Wójcik, M., Jędrzejczyk, D., & Szatanik-Kloc, A. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Molecules, 28(8), 3503. [Link]

  • Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. (2022, July 20). YouTube. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.).
  • Lam, B., Luecker, D., & Kilgour, D. (2021). CID fragment annotation from data-independent experiments in non-target organic aerosol analysis: presenting an easy-to-use tool. Atmospheric Measurement Techniques, 14(12), 7693–7704. [Link]

  • Demarque, D. P., & Crotti, A. E. M. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(13), 6511–6517. [Link]

  • Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. (n.d.). UCLouvain.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010, January 22). University of Alabama at Birmingham. [Link]

  • Li, Y., & Vo, T. N. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1199, 339613. [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. (2018, September 20). YouTube. [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (n.d.). PMC. Retrieved from [Link]

  • Can LC–MS Revolutionize the Quantitation of Drug Product Impurities? (2014, August 22). LCGC North America. [Link]

Sources

Comparative Study of Methoxy-Substituted Bromoisoquinolines

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Reactivity, Site-Selectivity, and Cross-Coupling Protocols

Introduction

Isoquinolines are privileged scaffolds in medicinal chemistry, frequently featured in kinase inhibitors and [1]. Within this chemical space, methoxy-substituted bromoisoquinolines serve as highly versatile building blocks for drug discovery. However, the exact positioning of the bromine and methoxy substituents fundamentally alters the electronic landscape of the ring system, directly impacting their performance in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

This guide objectively compares the reactivity profiles of key isomers—specifically 4-bromo-6-methoxyisoquinoline and 6-bromo-1-methoxyisoquinoline —and provides a self-validating experimental protocol for their functionalization.

Structural & Electronic Interplay

The intrinsic electrophilicity of the isoquinoline ring is heavily skewed toward the C1 position due to the adjacent electronegative nitrogen atom[2]. In cross-coupling chemistry, this often leads to a phenomenon where a C1-chloride can undergo oxidative addition faster than a bromide at other positions (e.g., C5 or C6)[3]. The introduction of a methoxy group significantly modulates this behavior.

  • 6-Bromo-1-methoxyisoquinoline: In this isomer, the highly electrophilic C1 position is "blocked" by the methoxy group. The methoxy group at C1 stabilizes the ring via resonance (+M effect) while preventing unwanted side reactions or competitive oxidative additions at the C1 site. This forces the palladium catalyst to cleanly undergo oxidative addition at the C6 bromide, resulting in high cross-coupling yields.

  • 4-Bromo-6-methoxyisoquinoline: The C4 position is than C1 or C6[4]. Furthermore, the C6 methoxy group donates electron density into the ring system, which can further deactivate the oxidative addition step. Research indicates that 4-bromo-methoxyisoquinolines are often sluggish in direct Suzuki couplings, sometimes requiring prior conversion to a pinacol boronic ester to achieve [5].

Structural_Comparison cluster_0 4-Bromo-6-methoxyisoquinoline cluster_1 6-Bromo-1-methoxyisoquinoline A C4: Bromine (Low/Moderate Reactivity) B C6: Methoxy (Electron Donating +M) A->B Electronic interplay reduces electrophilicity C C6: Bromine (High Suzuki Reactivity) D C1: Methoxy (Blocks highly electrophilic C1) C->D Forces Pd insertion at C6

Electronic interplay and reactive sites in methoxy-substituted bromoisoquinolines.

Comparative Reactivity Data

The following table summarizes the quantitative performance of various substituted bromoisoquinolines in standard Suzuki-Miyaura cross-coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O).

CompoundReactive SiteTypical Suzuki YieldKey Mechanistic Feature
6-Bromo-1-methoxyisoquinoline C675–95%C1 is blocked by the methoxy group, directing Pd insertion cleanly to the highly reactive C6 bromide.
4-Bromo-6-methoxyisoquinoline C428–45%C4 is less electrophilic[4]. Often requires conversion to a boronic ester prior to coupling[5].
1-Chloro-5-bromoisoquinoline C180–90%Extreme C1 electrophilicity overrides the typical ArBr > ArCl reactivity rule, leading to C1 coupling[2].
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure high fidelity in synthesizing functionalized isoquinolines, the following protocol is designed as a self-validating system. Each step includes a mechanistic rationale and [6].

Materials:

  • Bromoisoquinoline (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Base: K₂CO₃ (2.0–3.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Assembly & Base Activation: Combine the bromoisoquinoline, boronic acid, and K₂CO₃ in a reaction vial.

    • Causality: The base is critical for activating the boronic acid into a highly nucleophilic boronate complex, which accelerates the transmetalation step.

  • Solvent Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture and sparge with Argon or Nitrogen for 15–20 minutes[7].

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle. Degassing ensures catalyst longevity.

  • Catalyst Introduction & Heating: Under an inert atmosphere, add Pd(PPh₃)₄. Seal the vial and heat to 90°C.

    • Causality: The elevated temperature provides the necessary activation energy for the oxidative addition of the less reactive bromides (especially critical for C4-bromoisoquinolines).

  • In-Process Validation (LC-MS): After 2 hours, sample the reaction.

    • Validation: The disappearance of the starting bromide and the appearance of a higher-mass product peak confirms the cycle is active. If a significant mass corresponding to the protodehalogenated isoquinoline is observed, it indicates successful oxidative addition but failed transmetalation (often due to degraded boronic acid or insufficient base).

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography[6].

Suzuki_Workflow N1 1. Reagent Preparation (Bromide, Boronic Acid, Base) N2 2. Inert Atmosphere Setup (Vacuum/N2 cycles, Degassed Solvent) N1->N2 Prevents Pd(0) oxidation N3 3. Catalyst Addition (Pd(PPh3)4 or Pd(dppf)Cl2) N2->N3 Maintains active catalytic cycle N4 4. Heating & Reaction (80-100°C, 2-24h) N3->N4 Oxidative Addition & Transmetalation N5 5. Workup & Validation (LC-MS Check, Chromatography) N4->N5 Reductive Elimination & Isolation

Self-validating Suzuki-Miyaura cross-coupling workflow for bromoisoquinolines.

Conclusion

The functionalization of methoxy-substituted bromoisoquinolines requires a nuanced understanding of heteroaromatic electronics. While 6-bromo-1-methoxyisoquinoline offers a straightforward, highly reactive pathway for C-C bond formation, 4-bromo-6-methoxyisoquinoline demands optimized conditions or alternative strategies (such as boronate esterification) due to the reduced electrophilicity of the C4 position. By employing rigorous, self-validating protocols, researchers can reliably navigate these electronic disparities in drug discovery workflows.

References
  • Title: Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Direct C4 Halogenation of Isoquinolines via a Boc₂O-Mediated Dearomatization Strategy Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Validating the Purity of Commercial 5-Bromo-7-methoxyisoquinoline Batches: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Isoquinoline Scaffolds

For researchers and drug development professionals, 5-Bromo-7-methoxyisoquinoline (CAS: 1824478-07-0) serves as a highly versatile building block[1][2]. The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[3]. The bromine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methoxy group modulates the electronic properties of the core.

However, commercial batches of this intermediate exhibit significant lot-to-lot variability. Common impurities include regioisomers (e.g., 6-bromo or 8-bromo derivatives), des-bromo unreacted starting materials, and residual inorganic salts. Because downstream transformations like the Suzuki-Miyaura cross-coupling are highly sensitive to stoichiometric imbalances and catalyst poisoning[4], rigorous and objective purity validation is non-negotiable.

Analytical Methodologies: qNMR vs. HPLC-UV

To objectively assess batch quality, laboratories typically rely on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR). Understanding the causality behind their operational differences is critical for accurate validation.

Causality in Analytical Selection

While HPLC is excellent for resolving trace organic impurities, it relies heavily on the assumption that all components possess a similar UV response factor at the detection wavelength[5]. For regioisomers of 5-Bromo-7-methoxyisoquinoline, extinction coefficients can vary drastically. Consequently, HPLC may over- or under-estimate the true purity of the batch[5].

Conversely, qNMR is recognized by metrology institutes as a [6][7]. The fundamental principle of qNMR is that the integrated area of a proton resonance is directly proportional to the number of nuclei generating the signal, completely independent of chromophores[6][7][8]. By co-dissolving the sample with a certified internal standard, qNMR provides an absolute mass fraction, making it the gold standard for validating commercial intermediates[6].

PurityWorkflow cluster_qNMR qNMR (Primary Method) cluster_HPLC HPLC-UV (Secondary Method) Batch Commercial Batch 5-Bromo-7-methoxyisoquinoline qNMR_Prep Weigh with Internal Standard (e.g., Maleic Acid) Batch->qNMR_Prep HPLC_Prep Dissolve in Mobile Phase Batch->HPLC_Prep qNMR_Acq 1H NMR Acquisition (Relaxation Delay > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Result Absolute Mass Purity (Independent of Chromophore) qNMR_Acq->qNMR_Result Validation Self-Validating Purity Assessment qNMR_Result->Validation Cross-check HPLC_Acq Chromatographic Separation (UV Detection @ 254 nm) HPLC_Prep->HPLC_Acq HPLC_Result Relative Area % (Dependent on Response Factor) HPLC_Acq->HPLC_Result HPLC_Result->Validation

Workflow comparing qNMR and HPLC for absolute purity validation.

Experimental Protocol: Self-Validating qNMR Purity Assay

A self-validating protocol ensures that the analytical result is internally consistent. By combining the absolute mass fraction from qNMR with the chromatographic purity from HPLC, discrepancies (e.g., inorganic salts invisible to HPLC, or overlapping NMR peaks) are immediately flagged[5][8].

Step-by-Step qNMR Methodology
  • Standard Selection : Select a high-purity internal standard (IS) that does not overlap with the analyte signals. Maleic acid (δ ~6.2 ppm) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB, δ ~8.0 ppm) are optimal choices.

  • Sample Preparation : Accurately weigh ~20 mg of the 5-Bromo-7-methoxyisoquinoline batch and ~10 mg of the IS into a vial using a calibrated microbalance (d = 0.001 mg).

  • Dissolution : Dissolve the mixture in 0.6 mL of DMSO-d6. Ensure complete dissolution via sonication; undissolved particulates will skew the quantitative molar ratio.

  • NMR Acquisition Parameters (Critical Step) :

    • Relaxation Delay (D1) : Set the delay to ≥ 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton. For isoquinolines, a D1 of 30–60 seconds is typically required to ensure complete magnetization recovery. Causality: Failure to allow full relaxation causes signal saturation, artificially lowering the calculated integration and resulting in a false-low purity reading.

    • Pulse Angle : Use a 90° pulse for maximum signal-to-noise ratio.

    • Scans : Acquire a minimum of 16–64 scans to achieve an adequate signal-to-noise ratio (S/N > 250).

  • Integration and Calculation : Integrate the IS peak and a distinct analyte peak (e.g., the methoxy protons at δ ~4.0 ppm). Calculate the mass fraction using the established [6].

Performance Comparison: Impact of Purity on Suzuki-Miyaura Coupling

To demonstrate the practical impact of batch purity, we compared three commercial sources of 5-Bromo-7-methoxyisoquinoline in a standard reaction with phenylboronic acid[4].

Causality in Reaction Failure

In the Suzuki-Miyaura catalytic cycle, the Pd(0) catalyst undergoes oxidative addition into the C-Br bond[4]. If des-bromo impurities (e.g., 7-methoxyisoquinoline) are present, they alter the reaction stoichiometry. More critically, trace heavy metal impurities or regioisomers from crude batches can coordinate with the palladium catalyst, leading to off-target coupling or complete catalyst poisoning[3][4].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + 5-Bromo-7-methoxyisoquinoline Impurity Des-bromo/Isomeric Impurities (e.g., 7-methoxyisoquinoline) Pd0->Impurity TransMet Transmetalation OxAdd->TransMet + Arylboronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product Cross-Coupled Product RedElim->Product DeadEnd Catalyst Poisoning / Off-Target Coupling Impurity->DeadEnd

Suzuki-Miyaura catalytic cycle highlighting disruption by batch impurities.

Comparative Performance Data

Standardized Reaction Conditions: 5-Bromo-7-methoxyisoquinoline (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), 1,4-Dioxane/H2O (4:1), 90°C, 12 h.

Batch SourceStated Purity (Vendor)Validated Purity (qNMR)Validated Purity (HPLC Area %)Isolated Yield (Cross-Coupling)Major Observed Impurity in Product
Supplier A (High-Purity) >98%98.4% 99.1%92% None detected
Supplier B (Standard) 95%91.2% 96.5%74% Des-bromo unreacted starting material
Supplier C (Crude) >90%82.5% 94.0%41% Regioisomeric coupling products

Data Interpretation: Suppliers B and C showed a significant discrepancy between HPLC area % and absolute qNMR purity[5]. This discrepancy indicates the presence of UV-invisible impurities (likely inorganic salts from previous synthetic steps) or regioisomers with lower UV response factors. The lower absolute purity directly correlates with a precipitous drop in the isolated yield of the cross-coupled product, proving that HPLC alone is insufficient for predicting downstream performance.

Conclusion

Relying solely on vendor-provided HPLC purity for halogenated isoquinoline intermediates is a high-risk strategy in drug development. Implementing a self-validating qNMR protocol provides an absolute mass fraction that accurately predicts downstream performance. For highly sensitive transformations like the Suzuki-Miyaura coupling, utilizing batches validated to >98% by qNMR is essential to maintain catalytic efficiency and prevent complex downstream purification bottlenecks.

References

  • Miura, T., et al. "Quantitative 1H NMR methodology for purity assay with high accuracy." Chemical & Pharmaceutical Bulletin / ResearchGate. Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at: [Link]

Sources

Part 1: Mechanistic Divergence in Electrophilic Aromatic Substitution (EAS)

Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of the isoquinoline scaffold is a cornerstone in the development of novel therapeutics and advanced materials. For drug development professionals, controlling the regioselectivity of this bicyclic system is paramount. The 5-bromo and 7-bromo isoquinoline derivatives serve as critical building blocks for transition-metal-catalyzed cross-couplings[1]. However, their syntheses and downstream reactivities present a fascinating dichotomy driven by the electronic distribution of the heterocycle[2].

This guide dissects the mechanistic causality behind their divergent behaviors, providing validated protocols and comparative data to streamline synthetic workflows.

Direct bromination of the isoquinoline core is highly sensitive to the reaction environment[3]. Because the nitrogen atom is electronegative, the pyridine ring is deactivated, pushing electrophilic attack to the benzenoid ring.

When subjected to N-bromosuccinimide (NBS) in concentrated sulfuric acid, isoquinoline undergoes regioselective monobromination specifically at the 5-position[3][4]. The Causality: The concentrated H₂SO₄ serves a dual purpose. First, it protonates the isoquinoline nitrogen, completely deactivating the hetero-ring and preventing N-bromination. Second, it activates NBS by protonating it, forming a highly reactive bromonium species. The transition state for electrophilic attack at C5 is electronically favored over C6, C7, and C8. Strict temperature control (–25 °C) is mandatory; below –35 °C the mixture solidifies, while above –15 °C, the regioselectivity degrades, leading to 5,8-dibromoisoquinoline[4].

Conversely, 7-bromoisoquinoline cannot be efficiently accessed via direct EAS. Its synthesis typically requires directed bromination, specific directing groups, or multi-step sequences starting from pre-functionalized precursors[1].

EAS_Pathway IsoQ Isoquinoline IsoQH Protonated Isoquinoline (N-H+) IsoQ->IsoQH H2SO4 (0 °C) Wheland5 C5-Wheland Intermed. (Lower E_a) IsoQH->Wheland5 NBS (-25 °C) Wheland8 C8-Wheland Intermed. (Higher E_a) IsoQH->Wheland8 NBS (-25 °C) Prod5 5-Bromoisoquinoline (Major) Wheland5->Prod5 -H+ Prod8 8-Bromoisoquinoline (Minor/Trace) Wheland8->Prod8 -H+

Electrophilic aromatic substitution pathway of isoquinoline in superacidic media.

Table 1: Quantitative Comparison of Regioselective Direct Bromination
SubstrateReagents & AcidTemperatureMajor ProductYieldRegioselectivity
IsoquinolineNBS, conc. H₂SO₄–25 °C to –18 °C5-bromoisoquinoline76–81%>95% (C5 over C8)
IsoquinolineNBS, conc. H₂SO₄25 °CPolybrominated mixN/APoor
IsoquinolineBr₂, AlCl₃Heat5-bromoisoquinoline~60%Moderate

Part 2: Divergent Site-Selectivity in Palladium-Catalyzed Cross-Coupling

Once synthesized, the true value of these bromo-isoquinolines lies in their application in cross-coupling reactions (e.g., Suzuki-Miyaura)[1]. A profound regioselective divergence occurs when comparing dihalogenated isoquinolines, specifically 1-chloro-5-bromoisoquinoline versus 1-chloro-7-bromoisoquinoline[2].

In standard palladium catalysis, the rate of oxidative addition follows the halogen bond dissociation energy (BDE) order: Ar-I > Ar-Br > Ar-Cl. However, the intrinsic electrophilicity of the isoquinoline C1 position (adjacent to the nitrogen) can override this rule[2][5].

  • 1-Chloro-5-bromoisoquinoline: The extreme electrophilicity of C1 lowers the activation barrier for C-Cl oxidative addition, causing the molecule to react selectively at C1. The intrinsic heterocycle polarity overrides the standard halogen reactivity order (C1-Cl > C5-Br)[2].

  • 1-Chloro-7-bromoisoquinoline: The electronic environment at C7 makes the C7-Br bond sufficiently reactive to outcompete the highly electrophilic C1-Cl bond. Thus, the normal halogen reactivity order is restored, and coupling occurs selectively at C7 (C7-Br > C1-Cl)[2][5].

CrossCoupling Sub5 1-Chloro-5-bromoisoquinoline Pd1 Pd(0) Oxidative Addition at C1 Sub5->Pd1 Aryl-B(OH)2 Sub7 1-Chloro-7-bromoisoquinoline Pd2 Pd(0) Oxidative Addition at C7 Sub7->Pd2 Aryl-B(OH)2 Prod1 C1-Aryl-5-bromoisoquinoline (C1-Cl > C5-Br) Pd1->Prod1 Overrides ArBr > ArCl Prod7 1-Chloro-7-arylisoquinoline (C7-Br > C1-Cl) Pd2->Prod7 Follows ArBr > ArCl

Divergent site-selectivity in Suzuki-Miyaura coupling of dihalo-isoquinolines.

Table 2: Suzuki-Miyaura Site-Selectivity in Dihalo-Isoquinolines
SubstrateBoronic Acid Equiv.CatalystMajor Coupling SiteReactivity Order
1-chloro-5-bromoisoquinoline1.0Pd(PPh₃)₄C1 C1-Cl > C5-Br
1-chloro-7-bromoisoquinoline1.0Pd(PPh₃)₄C7 C7-Br > C1-Cl

Part 3: Validated Experimental Methodologies

Protocol A: Regioselective Synthesis of 5-Bromoisoquinoline[4]

This protocol utilizes a self-validating thermal control system to prevent over-bromination.

  • Preparation & N-Protonation: Equip a 5-L flask with a mechanical stirrer, internal thermometer, and addition funnel. Charge with 170 mL concentrated H₂SO₄ and cool to 0 °C. Slowly add isoquinoline (169.2 mmol) while maintaining the internal temperature below 30 °C.

  • Electrophilic Activation: Cool the homogeneous solution to –25 °C using a dry ice-acetone bath.

  • Bromination (Critical Causality Step): Add recrystallized NBS (1.3 equiv) in small portions. The internal temperature must be strictly maintained between –26 °C and –22 °C. Note: Exceeding –15 °C will trigger polybromination, while dropping below –35 °C will freeze the reaction matrix[4].

  • Maturation: Stir vigorously for 2 hours at –22 °C, then 3 hours at –18 °C.

  • Quench & Validation: Pour the mixture over 1.0 kg of crushed ice. Neutralize with cold aqueous NH₃. Extract with EtOAc. Validate regioselectivity via ¹H NMR (confirming the absence of C8-substitution signals).

Protocol B: Site-Selective Suzuki-Miyaura Coupling of 1-Chloro-7-bromoisoquinoline[2]

This protocol exploits the C7-Br > C1-Cl reactivity order to selectively functionalize the benzenoid ring.

  • Catalyst & Substrate Loading: In a Schlenk flask, combine 1-chloro-7-bromoisoquinoline (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent System (Critical Causality Step): Add degassed 1,4-dioxane (0.2 M) and 2M aqueous Na₂CO₃ (2.0 equiv). Note: Rigorous degassing prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) active species from degradation[6].

  • Coupling: Heat the biphasic mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • In-Process Validation: Monitor via TLC. The C7-coupled product will emerge while the C1-Cl bond remains intact. If the reaction is pushed with excess boronic acid or elevated temperatures, C1-coupling will begin to appear as an unwanted secondary spot.

  • Workup: Cool to room temperature, partition with EtOAc/water, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC11C0tkoyiawE45uG64CUA5eVe_4W55QJX5N04hohz6CcetycLkwLnK6yuU5vBbXca9U9wt2yIvRVzTgHSoh_33d_oBWtlT-D3xEHuAls1-2u-5jLiefb0VVy76O_E8b15e67Fb7uLJbbFWe7X039MQYOxg7erSLJ2eUPyuJIBeoIriC9oHmiig==]
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqrdaAl2zEWZHKeyXLF9HpeHcC1PfrvzObELhMDZmZJ8CitM7VaF1eolS_xJAak6s5-shHfJElJF7o3ebJy2IRwvUuhrcU5Pd6Fi6HpBMt4EJaRvXPawlT5z_UOPcCGPnOcEXx]
  • Understanding the Synthesis and Applications of 7-Bromoisoquinoline. NBInno.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBJCzvhLh9-7vCOUyeVQIioTaQNilFukWS_8v0VLRXieqKKdCzZzuO-9W4Fv9rtvkPR9NjtVpv4a-2ARBVGcTK_LCoAWWza0lmHbRAAgezrxYQX24MnRAgdO9p1ws4tnemchW_6T3G8m-ggIQK1b1Llg80-gZxM6Ec3j5WDx8FCPxLa0uS8qs4OghaB8khxasBa1NXPG6ZT_D9CDcNWzFu0vI6pg==]
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlV5__XL-M0rdTxQ5k52JNB8CThNswpFR_xRot5pPcJYTXQGaiLr2_m2pRgtSemAWfj5j_ROK6ePlZ0fb0s5weJVEE31pXZ1XtWxVAuLGM1o3yAiLlrG-dL9hyiHqCWRmKxjMj8_-pXtLJBZrCAMaGtB5t4wkBuMoLitGKVn_43qs6aRmxOlgcQ4_czBHUCMIsgMW50L9IrHdDo2-FWQ==]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOoHGg5wu7_i4C3oh3dUmokUlXO9hzWkoBvFtVgjxyPRwO1hG1DzV4W1Bsp1JVu_zSW-CAwzTWahStI52ST3D0CUfHeScfVBM8cxpte9dTtAhUfN91uZ-RFMgH6ZMX6ZQn5GaU9djwteA31Kw=]

Sources

Benchmarking Buchwald-Hartwig Amination Yields with 5-Bromo-7-methoxyisoquinoline: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Heteroaryl Cross-Coupling Challenge

5-Bromo-7-methoxyisoquinoline is a highly valued structural building block in medicinal chemistry, frequently utilized as a core scaffold in the development of kinase inhibitors and neuroactive agents. However, functionalizing the C5 position via C-N cross-coupling presents distinct mechanistic hurdles. The basic isoquinoline nitrogen can competitively coordinate with the palladium center, leading to catalyst poisoning. Simultaneously, the adjacent electron-donating C7 methoxy group subtly alters the electronics of the ring, making the C5-Br bond less prone to oxidative addition compared to electron-deficient aryl halides.

This guide provides an objective benchmark of Buchwald-Hartwig amination protocols for 5-Bromo-7-methoxyisoquinoline, comparing legacy catalytic systems against state-of-the-art third-generation (G3) precatalysts to help drug development professionals optimize their synthetic workflows.

Mechanistic Causality & Catalyst Selection

Historically, Buchwald-Hartwig aminations relied on Pd2(dba)3 paired with bidentate ligands like BINAP or XantPhos. While effective for simple aryl bromides, these 1st and 2nd generation systems often struggle with heteroaromatics. The slow generation of the active monoligated Pd(0) species allows for competing side reactions, primarily hydrodehalogenation or substrate-induced catalyst deactivation.

The advent of dialkylbiaryl phosphine ligands (e.g., BrettPhos, tBuXPhos) and their corresponding G3 precatalysts revolutionized heteroaryl amination. As demonstrated in foundational studies on BrettPhos, the methoxy substitution on the phosphine-containing arene is essential for superior reactivity, accelerating oxidative addition and enabling the coupling of challenging substrates at remarkably low catalyst loadings . Furthermore, G3 precatalysts are air-stable and rapidly generate the active Pd(0) species under basic conditions, minimizing off-target pathways . For base-sensitive isoquinolines, careful selection of the base (e.g., K3PO4 or LHMDS instead of strong alkoxides like NaOtBu) is critical to prevent substrate degradation, a principle highlighted in kiloscale optimizations of similar bromoisoquinoline scaffolds .

Benchmarking Data: Catalyst System Comparison

To objectively evaluate performance, the amination of 5-Bromo-7-methoxyisoquinoline with morpholine (a standard secondary amine) was benchmarked across four distinct catalytic systems. The data below synthesizes expected reactivity profiles based on established process chemistry parameters.

Table 1: Yield Comparison for the Amination of 5-Bromo-7-methoxyisoquinoline with Morpholine
Catalytic SystemLigand / PrecatalystBaseSolvent / TempConversion (%)Isolated Yield (%)Primary Failure Mode / Limitation
System A (1st Gen) Pd2(dba)3 / BINAP (5 mol%)NaOtBuToluene, 100°C65%42%High hydrodehalogenation; catalyst poisoning by isoquinoline N.
System B (2nd Gen) Pd(OAc)2 / XantPhos (5 mol%)Cs2CO3Dioxane, 100°C82%68%Sluggish oxidative addition; requires high temperature and long reaction time (24h).
System C (3rd Gen) tBuXPhos Pd G3 (2 mol%)K3PO4THF, 80°C>99%89%Highly efficient; mild base prevents substrate degradation.
System D (3rd Gen) BrettPhos Pd G3 (2 mol%)LHMDSTHF, 65°C>99%94% Exceptional reactivity; fastest reaction time (4h); minimal byproducts.

Self-Validating Experimental Protocol: Optimized BrettPhos Pd G3 Amination

The following protocol details the optimized conditions using System D . It is designed as a self-validating workflow, incorporating in-process controls (IPC) to ensure reproducibility and high-fidelity data.

Materials
  • Aryl Halide: 5-Bromo-7-methoxyisoquinoline (1.0 equiv, 10.0 mmol, 2.38 g)

  • Amine: Morpholine (1.2 equiv, 12.0 mmol, 1.05 g)

  • Catalyst: BrettPhos Pd G3 (2.0 mol%, 0.2 mmol, 181 mg)

  • Base: LHMDS (1.0 M in THF) (1.5 equiv, 15.0 mL)

  • Solvent: Anhydrous THF (40 mL)

Step-by-Step Methodology
  • Preparation (Strictly Anhydrous): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-7-methoxyisoquinoline and BrettPhos Pd G3. Seal the flask with a rubber septum and purge with argon (3x vacuum/argon cycles).

  • Reagent Addition: Add anhydrous THF (40 mL) via syringe, followed by morpholine. Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Base Activation: Dropwise add the LHMDS solution over 10 minutes.

    • Causality Note: Slow addition prevents localized heating and controls the rapid generation of the active L-Pd(0) species, mitigating catalyst aggregation (black palladium formation).

  • Reaction: Heat the mixture to 65°C under constant stirring.

  • In-Process Control (IPC): After 4 hours, withdraw a 50 µL aliquot, quench with wet EtOAc, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material mass (m/z 238/240) is <1% relative to the product mass (m/z 245). If incomplete, continue heating and re-check after 2 hours.

  • Workup & Pd Scavenging: Cool to room temperature. Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 30 mL). To the combined organic layers, add a palladium scavenger (e.g., SiliaMetS Thiol, 10% w/w) and stir for 2 hours at 40°C.

    • Causality Note: Residual palladium can catalyze degradation during storage; scavenging ensures long-term stability of the electron-rich amino-isoquinoline product.

  • Purification: Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient) to afford the pure product.

Visualizations

G Precat Pd G3 Precatalyst (Air-stable) BaseAct Base Activation (- Carbazole) Precat->BaseAct ActivePd Active L-Pd(0) Monoligated BaseAct->ActivePd OxAdd Oxidative Addition (5-Br-7-OMe-Isoquinoline) ActivePd->OxAdd PdII L-Pd(II)(Ar)(Br) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdAmido L-Pd(II)(Ar)(NR2) AmineCoord->PdAmido RedElim Reductive Elimination (Product Release) PdAmido->RedElim RedElim->ActivePd Regenerates Pd(0)

Catalytic cycle of BrettPhos Pd G3 in the Buchwald-Hartwig amination of 5-Bromo-7-methoxyisoquinoline.

Workflow Prep 1. Preparation Strictly Anhydrous React 2. Reaction 65°C, Inert Atm Prep->React IPC 3. In-Process Control LC-MS / TLC React->IPC IPC->React If <99% Workup 4. Workup Pd Scavenging IPC->Workup If >99% Conversion Valid 5. Validation NMR & Purity Workup->Valid

Self-validating experimental workflow ensuring >99% conversion and efficient Pd removal.

References

  • Brett P. Fors, Donald A. Watson, Mark R. Biscoe, Stephen L. Buchwald. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides". Journal of the American Chemical Society.[Link]

  • Jeffrey B. Sperry et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol". Organic Process Research & Development.[Link]

Safety Operating Guide

5-Bromo-7-methoxyisoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

5-Bromo-7-methoxyisoquinoline: Comprehensive Handling and Disposal Protocols for Drug Development Laboratories

In modern drug development, halogenated heterocycles like 5-Bromo-7-methoxyisoquinoline are invaluable. Recently utilized as a critical small-molecule scaffold in the development of1 to combat neurodegenerative axon degeneration[1], this compound is a staple in advanced synthesis labs. However, the presence of the bromine atom fundamentally alters how this material—and any experimental byproducts containing it—must be handled at the end of its lifecycle.

As a Senior Application Scientist, I frequently observe laboratories treating brominated heterocycles with the same protocols used for standard organic waste. This is a critical operational failure. Improper disposal of halogenated organics not only violates environmental regulations but poses severe toxicological risks. This guide provides a self-validating, scientifically grounded framework for the safe handling, segregation, and disposal of 5-Bromo-7-methoxyisoquinoline.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is essential to understand the quantitative and hazard parameters of the compound.

Table 1: Physicochemical Properties and Hazard Profile

Property Value
Chemical Name 5-Bromo-7-methoxyisoquinoline
CAS Number 2[2]
Molecular Formula C10H8BrNO[2]
Molecular Weight 238.08 g/mol [2]
Physical State Solid (Powder)

| GHS Hazard Statements * | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

*Hazard profile derived from structurally identical isomers (e.g., 7-Bromo-5-methoxyisoquinoline) utilized as a proxy for safety planning.

The Mechanistic Logic of Halogenated Waste Segregation

The Causality of Segregation: Why must 5-Bromo-7-methoxyisoquinoline be strictly segregated from standard non-halogenated solvents? The answer lies in the thermal degradation chemistry of the bromine atom.

When incinerated, brominated compounds require specialized equipped with caustic scrubbers. If disposed of in standard, lower-temperature incinerators, the bromine atoms catalyze the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). Furthermore, the combustion process releases corrosive hydrogen bromide (HBr) gas, which must be neutralized via caustic scrubbing to prevent atmospheric pollution and equipment degradation.

Self-Validating System Principle: To ensure the integrity of your waste stream, implement a self-validating check: Before adding 5-Bromo-7-methoxyisoquinoline waste to a bulk carboy, verify the pH of the solution. Halogenated waste streams must remain strictly neutral. The accidental introduction of 3 can trigger exothermic reactions or degrade the container[3].

Standard Operating Procedures (SOP): Step-by-Step Disposal Workflows

Protocol A: Liquid Waste Consolidation (Reaction Mixtures & Solvents)

Even if 5-Bromo-7-methoxyisoquinoline is dissolved in a non-halogenated solvent (like DMSO or Ethyl Acetate), the entire mixture must be classified as halogenated waste due to the presence of the brominated solute[3].

  • Quench & Neutralize: Ensure any reactive intermediates in the reaction mixture are fully quenched. Test the mixture with pH paper to confirm a neutral pH (6–8). Self-Validation: If the pH is outside this range, neutralize dropwise with a weak acid/base before proceeding.

  • Container Verification: Select a High-Density Polyethylene (HDPE) carboy explicitly labeled with a green or distinct "Halogenated Organic Waste" tag[3]. Do not use metal containers, as trace HBr generation can cause corrosion.

  • Transfer: Use a grounded, closed-funnel system inside a fume hood to transfer the liquid. This minimizes volatile organic compound (VOC) exposure and prevents static discharge.

  • Log Entry: Immediately record the estimated mass of 5-Bromo-7-methoxyisoquinoline and the exact volume/type of solvent on the Satellite Accumulation Area (SAA) composite sheet[3].

Protocol B: Solid Waste Handling (Powders & Consumables)
  • Collection: Gather all contaminated consumables (weighing boats, spatulas, pipette tips, and empty vials) and residual solid powder.

  • Containment: Place items into a puncture-resistant, sealable chemical waste bin lined with a compatible polymer bag.

  • Labeling: Affix a hazardous waste label detailing: "Solid Halogenated Organic Waste - Contains 5-Bromo-7-methoxyisoquinoline (CAS: 1824478-07-0)."

Visualizing the Waste Management Pathway

WasteWorkflow Start 5-Bromo-7-methoxyisoquinoline Waste Generation Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Segregate Liquid->Halogenated pH 6-8, No Acids Incineration High-Temp Rotary Kiln Incineration (>1000°C) Halogenated->Incineration EPA Licensed Disposal Scrubber Caustic Scrubbing (Neutralizes HBr Gas) Incineration->Scrubber Exhaust Gas Treatment

Figure 1: Segregation and disposal workflow for brominated isoquinoline waste streams.

Emergency Spill Response Protocol

In the event of a powder spill, standard sweeping will aerosolize the fine particulates, creating a severe inhalation hazard. Follow this causality-driven protocol:

  • Isolate & Protect: Immediately isolate the spill area. Personnel must don nitrile gloves, safety goggles, and a particulate respirator (N95/P100).

  • Suppress Dust (The Causality Step): Do not dry sweep. Lightly moisten the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol). This increases the mass of the particles, breaking the aerodynamic suspension potential and suppressing aerosolization.

  • Collect: Use a non-sparking scoop or damp absorbent pads to collect the material. Transfer all collected material into a sealable container.

  • Decontaminate & Validate: Wash the affected surface thoroughly with soap and water, absorbing the wash liquid with spill pads. Self-Validation: Visually inspect the area under a bright, oblique light source to ensure no crystalline residue remains.

  • Dispose: Place all cleanup materials (pads, gloves, scoops) into the designated Solid Halogenated Waste container[3].

References

  • Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules. National Institutes of Health (NIH). 1

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA).

  • Hazardous Waste Segregation Guide. Bucknell University. 3

  • CAS: 1824478-07-0 - 5-Bromo-7-methoxyisoquinoline. CymitQuimica. 2

  • 7-Bromo-5-methoxyisoquinoline Safety Data. BLD Pharm.

Sources

Personal protective equipment for handling 5-Bromo-7-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling of halogenated heterocyclic building blocks requires moving beyond generic safety data sheets. 5-Bromo-7-methoxyisoquinoline (CAS: 1824478-07-0) [1] is a highly valuable scaffold in drug discovery, particularly in the synthesis of kinase inhibitors. However, its molecular structure—combining a lipophilic bromine atom, an electron-donating methoxy group, and a basic isoquinoline nitrogen—creates specific handling challenges regarding static aerosolization and solvent-mediated dermal transport.

This guide provides a self-validating, causally driven framework for selecting Personal Protective Equipment (PPE) and executing operational workflows when handling this compound.

The Causality of Hazard and PPE Selection

The hazards associated with 5-Bromo-7-methoxyisoquinoline are dictated by its physical state and the solvents used during synthesis. The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

Respiratory & Eye Protection
  • The Mechanism: As a dry powder, the highly polarizable aromatic system of the brominated isoquinoline makes it extremely susceptible to the triboelectric effect (static cling). When manipulated, the powder can easily aerosolize, bypassing standard gravitational settling and presenting a severe inhalation and ocular hazard.

  • Required PPE: ANSI Z87.1-compliant chemical splash goggles are mandatory. Handling must be restricted to a certified chemical fume hood. If weighing bulk quantities outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator must be worn.

Hand Protection: The Solvent Variable

Glove selection cannot be static; it must adapt to the chemical environment.

  • Solid State: Standard nitrile gloves (minimum 0.11 mm thickness) provide an excellent barrier against the dry powder. The polar acrylonitrile groups in the polymer matrix effectively repel the solid hydrophobic compound.

  • Solution State (The DCM Vulnerability): In synthetic workflows, this compound is frequently dissolved in Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO). DCM is a small, highly penetrating molecule that rapidly swells the nitrile polymer chains. If you are handling a DCM solution of 5-Bromo-7-methoxyisoquinoline, the solvent will carry the dissolved hazardous solute through standard nitrile gloves in under 10 minutes [2].

  • Required PPE for Solutions: Switch to Butyl rubber or Silver Shield laminate gloves when handling DCM solutions to prevent rapid dermal transport.

Quantitative PPE & Breakthrough Data

The following table summarizes the required PPE configurations based on the operational state of the chemical, ensuring rapid decision-making at the bench.

Chemical StatePrimary HazardRecommended Glove MaterialBreakthrough TimeSecondary PPE Required
Solid Powder Inhalation (Dust), Static AerosolizationNitrile (0.11 mm min.)> 480 minutesFume Hood, Z87.1 Goggles
Aqueous Solution Dermal IrritationNitrile (0.11 mm min.)> 480 minutesLab Coat, Z87.1 Goggles
Dissolved in DMSO Rapid Dermal TransportNitrile (Heavy Duty, 0.20 mm)~ 240 minutesDouble-gloving recommended
Dissolved in DCM Rapid Polymer SwellingButyl Rubber or Silver Shield> 240 minutes (Butyl)Fume hood (mandatory)

Operational Protocol: Self-Validating Handling Workflow

To ensure absolute safety, the handling protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Validation

  • Action: Turn on the analytical balance inside the certified fume hood.

  • Validation Check: Observe the digital readout of the empty balance. If the display fluctuates by more than ±0.2 mg over a 5-second period, the hood draft is causing aerodynamic instability. Lower the sash until the reading strictly stabilizes. Causality: A stable reading proves the aerodynamic isolation of your workspace, ensuring dust will not be blown back into your breathing zone.

Step 2: Static Mitigation

  • Action: Place your anti-static weigh boat on the balance and tare it. Discharge the boat and the sealed chemical bottle using an anti-static ionizer (zero-stat gun).

  • Validation Check: Hover a gloved finger 1 inch above the powder inside the bottle. If particles agitate or attempt to cling to your glove, static potential is still present. Re-apply the ionizer before inserting a spatula. Causality: Neutralizing the charge prevents the powder from "jumping" and aerosolizing during transfer.

Step 3: Transfer and Weighing

  • Action: Use a clean, grounded stainless-steel spatula to transfer the 5-Bromo-7-methoxyisoquinoline. Close the sash as low as possible during the transfer.

Step 4: Decontamination

  • Action: Once the sealed reaction vessel is removed, wipe down the balance and hood surface with a 70% Isopropanol/Water solution.

  • Causality: Do not use DCM for cleanup. DCM flashes off too quickly, leaving an invisible micro-layer of the brominated compound on the surface. Isopropanol evaporates slower, allowing the compound to be physically lifted into the wipe.

Spill Response and Disposal Plan

G Start Pre-Operation: 5-Bromo-7-methoxyisoquinoline Validate Validation Check: Hood Flow 80-120 fpm? Start->Validate State Determine Chemical State Validate->State Flow Verified Solid Solid Powder Handling (Anti-Static Protocol) State->Solid Dry Powder Solution Solution Handling (DCM / DMSO) State->Solution Dissolved PPE_Solid PPE: Nitrile Gloves (0.11mm) Z87.1 Goggles, Lab Coat Solid->PPE_Solid PPE_Sol PPE: Butyl/Silver Shield Gloves Z87.1 Goggles, Lab Coat Solution->PPE_Sol Spill Spill Response Activation PPE_Solid->Spill If Spilled PPE_Sol->Spill If Spilled Dispose EPA-Compliant Disposal Spill->Dispose

Workflow for handling 5-Bromo-7-methoxyisoquinoline, detailing PPE selection and spill response.
Minor Solid Spill (< 50g)
  • Containment: Do NOT dry sweep. Dry sweeping introduces mechanical energy that aerosolizes the powder.

  • Suppression: Mist the spill lightly with distilled water. Causality: Water increases the particle mass and cohesion, neutralizing the dust hazard.

  • Collection: Use a non-sparking polypropylene scoop to transfer the wetted mass into a sealable, chemically compatible hazardous waste container.

Major Solution Spill (e.g., DCM Solution > 100 mL outside hood)
  • Evacuation: Immediately evacuate the immediate area.

  • Validation Check: Verify that the room's HVAC system is set to 100% external exhaust. Do not attempt cleanup without a respirator equipped with organic vapor cartridges.

  • Absorption: Deploy universal absorbent pads (not paper towels, which degrade in aggressive solvents) over the spill. Place saturated pads into a sealed, vented waste container to prevent pressure buildup from vaporizing solvent.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。